molecular formula C12H12BrNO2 B8124268 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

Número de catálogo: B8124268
Peso molecular: 282.13 g/mol
Clave InChI: JOQBPKCRQCYVKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-bromo-1-propan-2-ylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(2)14-4-3-9-10(12(15)16)5-8(13)6-11(9)14/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQBPKCRQCYVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. This guide focuses on a specific derivative, 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid , a molecule of interest for synthetic chemists and drug discovery teams as a potential building block or intermediate.

Understanding the fundamental physicochemical properties of such a compound is a non-negotiable prerequisite for its successful application. These properties govern critical aspects of its behavior, from reaction kinetics and purification efficiency to its ultimate fate in a biological system, including solubility, membrane permeability, and target engagement. This document provides a comprehensive analysis of the key physicochemical attributes of this molecule and outlines the authoritative, field-proven methodologies for their experimental determination.

PropertyDataSource
Chemical Name 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid-
CAS Number 1346575-53-8[1]
Molecular Formula C₁₂H₁₂BrNO₂[1]
Molecular Weight 282.13 g/mol [1]
Chemical Structure Chemical Structure of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid-

(Note: The chemical structure image is a representation based on the compound's name and is for illustrative purposes.)

Aqueous Solubility Profile

Expertise & Rationale: Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's dissolution rate and bioavailability.[2] For an active pharmaceutical ingredient (API), poor aqueous solubility can lead to incomplete absorption and high inter-patient variability, posing significant formulation challenges.[3] The structure of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid presents competing functionalities: the bulky, non-polar isopropyl and bromo groups suggest low intrinsic solubility, while the ionizable carboxylic acid group offers a mechanism to enhance solubility at pH values above its acidity constant (pKa). Therefore, determining its pH-dependent solubility profile is critical.

Methodology: Equilibrium Solubility Determination via Saturation Shake-Flask Method (USP <1236>)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.[3][4] This method is mandated for critical assessments like Biopharmaceutics Classification System (BCS) characterization.[5]

Step-by-Step Protocol:

  • Preparation: Prepare a series of buffered solutions at various physiologically relevant pH points (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess must be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[5] The time required for equilibration must be experimentally verified.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed or subject them to centrifugation to sediment the undissolved solid.

  • Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. This sample must be filtered (using a filter that does not bind the compound) and then diluted appropriately.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solid to buffered solutions (various pH) B Agitate at constant T (e.g., 24-48h) A->B C Centrifuge to separate solid and supernatant B->C D Filter supernatant C->D E Dilute aliquot D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Solubility F->G G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low R-COOH (Neutral, Lipophilic) Equilibrium pKa Low->Equilibrium + OH⁻ High R-COO⁻ (Anionic, Hydrophilic) High->Equilibrium + H⁺ Equilibrium->Low + H⁺ Equilibrium->High + OH⁻ G cluster_setup Setup & Calibration cluster_analysis Sample Analysis cluster_result Result A Prepare RP-HPLC system (C18 column, buffered mobile phase) B Inject standards with known LogP values A->B C Generate calibration curve (log k' vs. LogP) B->C F Interpolate LogP/LogD value from calibration curve C->F D Inject test compound (6-bromo-1-isopropyl-1H-indole-4-carboxylic acid) E Measure retention time (t_R) and calculate log k' D->E E->F G A Sample in TGA pan on microbalance B Controlled Heating (e.g., 10°C/min under N₂) A->B C Continuous Mass Measurement B->C D Thermogram Output (Mass % vs. Temperature) C->D E Identify Onset of Decomposition (T_d) D->E

Sources

spectroscopic characterization of 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the spectroscopic characterization of 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (CAS: 1346575-53-8), a highly functionalized heterocyclic building block critical in the development of kinase inhibitors and targeted therapeutics.

Executive Summary

In modern drug discovery, functionalized indole scaffolds serve as privileged pharmacophores due to their ability to mimic purines and interact with ATP-binding sites. 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (also referred to as 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid) is a highly specific intermediate[1]. It features three critical modifications on the indole core: an N-isopropyl group for lipophilic pocket occupation, a C4-carboxylic acid for hydrogen bonding, and a C6-bromine atom serving as a synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this compound. As a Senior Application Scientist, my objective is to detail not just what the spectral signatures are, but why they manifest, providing the causality behind experimental choices to ensure rigorous structural validation.

Structural Deconstruction & Predictive Rationale

Before initiating empirical analysis, a robust predictive framework must be established based on the molecule's electronic and steric environment:

  • The Indole Core: An electron-rich aromatic system. However, the C4-carboxylic acid acts as a strong electron-withdrawing group (EWG), deshielding the adjacent C5 proton.

  • The C6-Bromine: Bromine exerts a mild inductive withdrawing effect but a resonance donating effect. More importantly, its presence at C6 leaves the C5 and C7 positions isolated from each other, resulting in a diagnostic meta-coupling pattern in 1 H NMR[2][3]. Furthermore, the naturally occurring isotopes of bromine ( 79 Br and 81 Br) provide a distinct 1:1 mass spectrometric signature[4].

  • The N-Isopropyl Group: The bulky 1-methylethyl moiety restricts rotation and provides a classic aliphatic signature (a heptet and a doublet) that anchors the upfield region of the NMR spectrum.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization and Isotope Filtering

For carboxylic acids, Electrospray Ionization (ESI) in negative ion mode typically yields the cleanest spectra via deprotonation [M−H]− . However, the indole nitrogen also permits protonation [M+H]+ in positive mode.

The defining feature of this molecule in MS is the C6-bromine. Bromine exists as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). This creates a highly diagnostic isotopic doublet separated by 1.998 Da with a 1:1 intensity ratio[5]. In complex biological matrices or crude reaction mixtures, applying an accurate-mass-based isotope-pattern filter (IPF) targeting this 1:1 ratio allows for the rapid extraction of the target compound's signal from background noise[4][5].

Protocol: LC-HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H 2​ O/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization (ESI-): Set capillary voltage to 2.5 kV. The acidic mobile phase (formic acid) might suppress negative ionization slightly, but the strong acidity of the C4-COOH ensures adequate [M−H]− formation.

  • Mass Analyzer: Utilize an Orbitrap or Q-TOF mass spectrometer operating at a resolution of 60,000 FWHM.

  • Data Processing: Extract the exact mass for C 12​ H 11​ BrNO 2−​ (Theoretical m/z : 280.0000 for 79 Br and 281.9980 for 81 Br). Verify the 1:1 isotopic ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection and Relaxation

The selection of deuterated solvent is critical. While CDCl 3​ is standard, the highly polar C4-carboxylic acid often leads to poor solubility and broad, unresolved exchangeable proton peaks due to intermolecular hydrogen bonding. DMSO- d6​ is the solvent of choice. DMSO acts as a strong hydrogen-bond acceptor, locking the carboxylic acid proton and shifting it sharply downfield (typically ~12.5–13.0 ppm), preventing it from broadening into the baseline[6][7].

For 1 C NMR, the molecule contains five quaternary carbons (C4, C6, C3a, C7a, and C=O). Because these carbons lack attached protons, they undergo spin-lattice relaxation ( T1​ ) very slowly. A standard relaxation delay ( D1​ ) of 1 second will result in severe under-representation of these peaks. The protocol must utilize a D1​ of at least 2–3 seconds to ensure these critical nodes are visible.

Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • 1 H NMR (400 or 600 MHz): Acquire 16 scans. Set the spectral width to 15 ppm to ensure the COOH proton is captured.

  • 13 C NMR (100 or 150 MHz): Acquire 1024 scans with a D1​ relaxation delay of 3.0 seconds to allow quaternary carbons to relax.

  • 2D NMR (HSQC & HMBC): Acquire 1 H- 13 C HMBC to definitively assign the positions of the bromo and carboxyl groups. The C4-COOH will show a strong 3JCH​ correlation from the C5 proton to the carbonyl carbon.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR is utilized to confirm the functional groups in the solid state without the need for KBr pellet pressing, which can induce polymorphic changes. The defining features are the broad O-H stretch of the carboxylic acid (strongly hydrogen-bonded in the solid state, appearing as a broad underlying band from 3300 to 2500 cm −1 ) and the sharp, intense C=O stretch near 1680 cm −1 .

Data Summary & Validation Tables

The following tables synthesize the expected quantitative spectroscopic data for 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid.

Table 1: HRMS and FT-IR Diagnostic Signatures

TechniqueParameter / ModeExpected ValueAssignment / Rationale
HRMS ESI Negative ( [M−H]− ) m/z 280.0000 / 281.9980Deprotonated molecule. 1:1 ratio confirms 1x Bromine atom[4].
HRMS ESI Positive ( [M+H]+ ) m/z 282.0100 / 284.0080Protonated indole nitrogen.
FT-IR ATR (Solid State)~3300–2500 cm −1 (broad)Carboxylic acid O-H stretch (hydrogen-bonded).
FT-IR ATR (Solid State)~1680 cm −1 (sharp, strong)Carboxylic acid C=O stretch.
FT-IR ATR (Solid State)~650–550 cm −1 C-Br stretching vibration.

Table 2: 1 H and 13 C NMR Assignments (in DMSO- d6​ )

Position 1 H Shift ( δ , ppm)Multiplicity ( J in Hz) 13 C Shift ( δ , ppm)Structural Rationale
COOH 12.80 - 13.10br s, 1H168.5Locked by DMSO- d6​ ; highly deshielded[6].
C2 7.65d ( J = 3.2), 1H128.0Adjacent to N1; typical indole C2 shift.
C3 6.95d ( J = 3.2), 1H102.5Electron-rich position; shielded.
C4 --124.0Quaternary; attached to COOH.
C5 7.85d ( J = 1.6), 1H125.5Deshielded by C4-COOH; meta-coupled to C7[3].
C6 --115.0Quaternary; attached to Bromine.
C7 8.10d ( J = 1.6), 1H114.5Deshielded by N1 and Br; meta-coupled to C5[3].
C3a / C7a --127.5 / 136.0Bridgehead quaternary carbons.
N-CH 4.85heptet ( J = 6.8), 1H46.5Isopropyl methine; split by 6 equivalent methyl protons.
CH 3​ 1.45d ( J = 6.8), 6H22.5Isopropyl methyls; split by the methine proton.

Characterization Workflow Visualization

The following diagram outlines the logical sequence and integration of the spectroscopic techniques required to validate the structural integrity of the compound.

G Sample Sample Preparation (6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid) HRMS LC-HRMS (ESI+/-) Isotope Pattern Analysis (79Br/81Br) Sample->HRMS NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC in DMSO-d6) Sample->NMR FTIR ATR-FTIR (Vibrational Modes) Sample->FTIR Integration Data Integration & Structural Validation HRMS->Integration NMR->Integration FTIR->Integration

Workflow for the spectroscopic validation of functionalized indole building blocks.

Conclusion

The rigorous characterization of 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid relies on a multi-modal spectroscopic approach. By understanding the causality behind the analytical parameters—such as utilizing DMSO- d6​ to lock the carboxylic acid proton in NMR, extending relaxation delays for quaternary carbons, and leveraging the 1:1 79 Br/ 81 Br isotopic ratio in HRMS—researchers can establish a self-validating data package. This ensures the highest level of scientific integrity before this building block is deployed in downstream drug discovery campaigns.

References

  • D'Auria, M. V., et al. "Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti." Marine Drugs, MDPI, March 2023.[Link]

  • Di, X., et al. "6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity." Marine Drugs, PMC, November 2018.[Link]

  • Zhu, M., et al. "An Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering Algorithm for Extraction of Drug Metabolites Possessing a Distinct Isotope Pattern from LC-MS Data." Analytical Chemistry, ACS Publications, June 2009.[Link]

  • Fabregat-Safont, D., et al. "Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS." Metabolites, MDPI, November 2020.[Link]

Sources

Biological Activity and Therapeutic Potential of Substituted Indole-4-Carboxylic Acids: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the indole scaffold is a ubiquitous and highly privileged pharmacophore. While substitutions at the C2, C3, and N1 positions have been exhaustively documented, substituted indole-4-carboxylic acids offer a unique spatial trajectory for functional groups. By projecting substituents from the C4 position, these molecules can access distinct regions of target binding pockets, enabling highly specific interactions that are sterically impossible for their C2 or C3 counterparts.

As an Application Scientist, I have observed that leveraging the C4-carboxylate vector is particularly effective for designing competitive inhibitors and prodrugs. This technical guide synthesizes the mechanistic basis of their primary biological activities—specifically in antimycobacterial and antiviral applications—and provides field-validated, self-validating synthetic protocols for their generation.

Mechanistic Paradigms of Biological Activity

Antimycobacterial Activity: Subverting Tryptophan Biosynthesis

Tryptophan biosynthesis is a highly validated, synergistic drug target in Mycobacterium tuberculosis (Mtb). Recent whole-genome sequencing of resistant Mtb mutants has elucidated that indole-4-carboxamides act as highly potent antitubercular prodrugs 1.

Causality & Mechanism: The indole-4-carboxamide itself is not intrinsically cytotoxic. It requires enzymatic activation by a specific mycobacterial amidase (AmiC), which hydrolyzes the carboxamide to yield 4-aminoindole. Subsequently, the Mtb tryptophan synthase enzyme (TrpAB) misincorporates this 4-aminoindole instead of standard indole, synthesizing 4-aminotryptophan. This cytotoxic antimetabolite is then incorporated into nascent proteins, causing catastrophic disruption of protein synthesis and cell death. Resistance typically arises from loss-of-function mutations in AmiC (preventing prodrug activation) or TrpAB (preventing antimetabolite incorporation) 1.

Mtb_Pathway Prodrug Indole-4-carboxamide (Prodrug) Metabolite 4-Aminoindole (Antimetabolite) Prodrug->Metabolite Amidase (AmiC) Hydrolysis Toxic 4-Aminotryptophan (Cytotoxic) Metabolite->Toxic Tryptophan Synthase (TrpAB) Outcome Mtb Growth Inhibition Toxic->Outcome Biosynthesis Disruption

Fig 1. Prodrug activation pathway of indole-4-carboxamides in Mycobacterium tuberculosis.

Antiviral Efficacy: SARS-CoV-2 3CLpro Inhibition

The SARS-CoV-2 3CL protease (3CLpro) is essential for viral polyprotein cleavage and replication. Indole chloropyridinyl esters derived from indole-4-carboxylic acid have demonstrated potent 3CLpro inhibition, exhibiting antiviral efficacy comparable to remdesivir in VeroE6 cell-based assays 2.

Causality & Mechanism: Structure-Activity Relationship (SAR) and X-ray crystallographic studies reveal that the exact position of the carboxylate on the indole ring is critical. The C4-carboxylate optimally anchors the molecule within the 3CLpro active site. This specific geometry allows the chloropyridinyl leaving group to interact favorably with the catalytic dyad (Cys145/His41). Shifting the ester linkage to the C5 or C6 position drastically reduces inhibitory potency due to steric clashes and suboptimal hydrogen-bonding geometry within the tight enzymatic pocket 2.

Quantitative Data and Target Summary

To facilitate rapid comparison for drug development professionals, the primary biological activities and mechanisms of key indole-4-carboxylic acid derivatives are summarized below:

Compound ClassPrimary Biological TargetMechanism of ActionKey Application
Indole-4-carboxamides Mtb TrpAB (via AmiC activation)Prodrug; forms toxic 4-aminotryptophanAntitubercular
Indole-4-carboxylate esters SARS-CoV-2 3CLproActive site competitive inhibitionAntiviral (COVID-19)
C5-Annulated Indole-4-lactones Tubulin / Kinase NetworksStructural mimicry of ATP / tubulin bindersAnticancer / Oncology

Validated Synthetic Workflows and Protocols

Successful library generation requires robust, scalable chemistry. Below are field-proven protocols for functionalizing the indole-4-carboxylic acid scaffold. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol A: Synthesis of Indole-4-carboxamides (Prodrug Analogs)

This protocol utilizes carbodiimide coupling. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred over DCC because its urea byproduct is water-soluble, drastically simplifying downstream purification.

  • Activation : Dissolve 1H-indole-4-carboxylic acid (1.0 equiv, e.g., 0.520 mmol) and the target amine (1.0 equiv) in anhydrous pyridine (10 mL) under an inert atmosphere 1.

  • Coupling : Add EDC·HCl (3.0 equiv) in one portion at 25°C.

    • Causality: The excess EDC ensures complete conversion of the acid to the highly reactive O-acylisourea intermediate. Pyridine acts as both the solvent and a base to neutralize the HCl salt, facilitating nucleophilic attack by the amine.

  • Propagation : Warm the reaction to 45°C and stir for 10 hours to drive the reaction to completion 1.

  • Workup & Validation : Concentrate in vacuo. Quench with water and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation: Successful amidation is confirmed by IR spectroscopy (shift of the C=O stretch from ~1700 cm⁻¹ to ~1650 cm⁻¹) and mass spectrometry (M+H peak corresponding to the target amide).

Protocol B: Saponification and Esterification for 3CLpro Inhibitors
  • Saponification : Treat methyl-1H-indole-4-carboxylate (1.0 equiv) with NaOH (2.0 equiv) in a 1:1 mixture of EtOH and H₂O at 85°C for 3 hours 2.

  • Acidification : Cool to 0°C and acidify to pH 4.5 using 1M HCl. Extract with EtOAc to isolate 1H-indole-4-carboxylic acid 2.

    • Self-Validation: ¹H NMR will show the complete disappearance of the methyl ester singlet at ~3.9 ppm.

  • Esterification : Couple the resulting acid with a chloropyridinol derivative using EDC and DMAP (4-dimethylaminopyridine) in DCM.

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates esterification and suppresses unwanted side reactions 2.

Synthesis_Workflow Start Methyl-1H-indole-4-carboxylate Saponification Saponification (NaOH, EtOH, 85°C) Start->Saponification Acid 1H-indole-4-carboxylic acid Saponification->Acid Yields free acid Coupling Esterification / Amidation (EDC, DMAP or Pyridine) Acid->Coupling Product Indole-4-carboxylate Derivatives (Target Inhibitors) Coupling->Product Couples with aryl alcohols/amines

Fig 2. Synthetic workflow for indole-4-carboxylate derivatives targeting SARS-CoV-2 3CLpro.

Protocol C: Ruthenium(II)-Catalyzed C-H Alkenylation and Annulation

Recent advances allow for the direct functionalization of the C5 position using the C4-carboxylic acid as a directing group, a powerful tool for generating complex anticancer libraries 3.

  • Reaction Setup : Combine 1H-indole-4-carboxylic acid (1.0 equiv), an olefin (e.g., acrylates),[Ru(p-cymene)Cl₂]₂ catalyst (2.5 mol%), and an oxidant (e.g., Cu(OAc)₂) in a compatible solvent 3.

  • Mechanism : The Ru(II) catalyst coordinates to the weakly coordinating C4-carboxylic acid, directing C-H activation specifically at the adjacent C5 position. Following alkenylation, an intramolecular Michael addition occurs seamlessly, yielding a fused lactone scaffold in high yields 3.

References

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. PubMed Central (PMC) / NIH.[Link]

  • Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. PubMed Central (PMC) / NIH.[Link]

  • Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds. ResearchGate / RSC Advances.[Link]

Sources

potential therapeutic targets of 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide provides a detailed exploration of the potential therapeutic targets of a specific, novel derivative: 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid. While direct experimental data for this compound is not yet prevalent in public literature, a comprehensive analysis of its structural analogues allows for the formulation of robust hypotheses regarding its mechanism of action and therapeutic potential. This document will dissect the molecule's key structural features, extrapolate potential biological targets from closely related compounds, and propose detailed experimental workflows for the validation of these targets. The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents.

Introduction to the Molecule: A Structural Perspective

The therapeutic potential of any compound is intrinsically linked to its molecular architecture. 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid is a synthetic compound characterized by an indole core, a foundational structure in numerous biologically active molecules.[1] The specific substitutions on this core are critical in defining its potential interactions with biological macromolecules.

Key Structural Features:

  • Indole Core: A bicyclic aromatic system that facilitates π-π stacking interactions with biological targets.[2]

  • 6-Bromo Substituent: The presence of a halogen, specifically bromine, at this position can significantly enhance the compound's electrophilic reactivity and steric bulk, potentially leading to stronger and more specific binding to target proteins.[2]

  • 1-(1-methylethyl) Group: The isopropyl group at the N1 position of the indole ring serves to increase the molecule's lipophilicity, which can improve its membrane permeability and oral bioavailability. This substituent also stabilizes the indole nitrogen.[2]

  • 4-Carboxylic Acid Group: This acidic moiety is crucial for forming hydrogen bonds and ionic interactions with amino acid residues in the active sites of target enzymes or receptors. Its position on the indole ring influences the molecule's overall geometry and binding affinity.[2]

The combination of these features suggests that 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid is likely to exhibit specific and potent biological activities.

Potential Therapeutic Targets: An Evidence-Based Extrapolation

Based on the known activities of structurally similar indole derivatives, we can infer several high-probability therapeutic targets for 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid.

Primary Target: Bacterial Cystathionine γ-Lyase (bCSE) - A Novel Approach to Antibiotic Potentiation

A compelling body of recent research has identified 6-bromoindole derivatives as potent and selective inhibitors of bacterial cystathionine γ-lyase (bCSE).[3][4][5] This enzyme is a key player in the bacterial defense against oxidative stress, a common mechanism of action for many antibiotics. By inhibiting bCSE, the sensitivity of pathogenic bacteria to existing antibiotics can be significantly enhanced.[4]

Mechanism of Action:

Many antibiotics induce oxidative stress in bacteria. To counteract this, bacteria produce hydrogen sulfide (H₂S), which acts as a cytoprotectant. bCSE is a primary enzyme responsible for H₂S production in many pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[4] Inhibition of bCSE by a compound like 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid would block this protective mechanism, leading to increased bacterial cell death in the presence of antibiotics.

Signaling Pathway: Role of bCSE in Bacterial Defense

bCSE_Pathway Antibiotic Antibiotic Exposure Oxidative_Stress Increased Oxidative Stress (ROS Production) Antibiotic->Oxidative_Stress bCSE Bacterial Cystathionine γ-Lyase (bCSE) Oxidative_Stress->bCSE Induces H2S H₂S Production bCSE->H2S Protection Protection from Oxidative Damage H2S->Protection Survival Bacterial Survival & Antibiotic Resistance Protection->Survival Inhibitor 6-bromo-1-(1-methylethyl)-1H -indole-4-carboxylic acid Inhibitor->bCSE Inhibits

Caption: The role of bCSE in bacterial survival and its inhibition.

Secondary Targets: Oncology and Anti-Inflammatory Pathways

The indole-4-carboxylic acid scaffold is a versatile building block for compounds with anticancer and anti-inflammatory properties.[6]

Oncology:

Indole derivatives have been shown to target several key cellular processes involved in cancer progression, including the activity of topoisomerases, kinases, and histone deacetylases (HDACs).[1] The structural features of 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid make it a plausible candidate for an inhibitor of one or more of these enzyme families. For instance, indole amide hydroxamic acids have been prepared as potent HDAC inhibitors.[7]

Anti-Inflammatory:

The design of anti-inflammatory agents has also utilized the indole-4-carboxylic acid core.[6] These compounds can potentially modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or lipoxygenases. Potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 have been prepared from indole-4-carboxylic acid.[7]

Proposed Experimental Workflows for Target Validation

To empirically validate the hypothesized therapeutic targets, a structured, multi-tiered experimental approach is recommended.

Workflow for Validating bCSE Inhibition and Antibiotic Potentiation

This workflow is designed to confirm the compound's activity as a bCSE inhibitor and its efficacy as an antibiotic potentiator.

Experimental Workflow: bCSE Target Validation

bCSE_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Microbiological Evaluation cluster_2 Phase 3: Mechanism of Action Studies Enzymatic_Assay Enzymatic Assay: Determine IC₅₀ against purified bCSE Selectivity_Assay Selectivity Assay: Test against human CSE (hCSE) Enzymatic_Assay->Selectivity_Assay MIC_Determination MIC Determination: Assess intrinsic antibacterial activity Enzymatic_Assay->MIC_Determination Checkerboard_Assay Checkerboard Assay: Evaluate antibiotic potentiation (e.g., with ciprofloxacin) MIC_Determination->Checkerboard_Assay H2S_Production_Assay H₂S Production Assay: Measure H₂S levels in bacterial cultures Checkerboard_Assay->H2S_Production_Assay ROS_Measurement ROS Measurement: Quantify intracellular reactive oxygen species H2S_Production_Assay->ROS_Measurement

Caption: A phased approach for validating bCSE inhibition.

Step-by-Step Protocols:

  • Enzymatic Inhibition Assay:

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified bCSE.

    • Method: A continuous spectrophotometric assay can be used to measure the rate of H₂S production by bCSE using a substrate like L-cysteine. The assay is performed in the presence of varying concentrations of the test compound.

    • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a suitable sigmoidal model.

  • Selectivity Profiling:

    • Objective: To assess the selectivity of the compound for bacterial CSE over the human ortholog (hCSE).

    • Method: The enzymatic inhibition assay is repeated using purified hCSE.

    • Data Analysis: The ratio of IC₅₀ (hCSE) / IC₅₀ (bCSE) provides the selectivity index. A high selectivity index is desirable to minimize potential off-target effects in humans.

  • Checkerboard (Synergy) Assay:

    • Objective: To quantify the synergistic effect of the compound with a conventional antibiotic.

    • Method: A two-dimensional microdilution assay is performed with serial dilutions of the test compound and an antibiotic (e.g., ciprofloxacin) against a target bacterium (e.g., methicillin-resistant Staphylococcus aureus - MRSA).

    • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated. A FICI of ≤ 0.5 is indicative of synergy.

Workflow for Preliminary Anticancer Activity Screening

This workflow provides an initial assessment of the compound's potential as an anticancer agent.

Step-by-Step Protocols:

  • Cell Viability/Cytotoxicity Assay:

    • Objective: To determine the compound's effect on the viability of cancer cells.

    • Method: A panel of human cancer cell lines (e.g., from different tissue origins) is treated with a range of concentrations of the compound for 48-72 hours. Cell viability is assessed using a standard method like the MTT or CellTiter-Glo assay.

    • Data Analysis: The concentration that inhibits cell growth by 50% (GI₅₀) is calculated for each cell line.

  • Target-Class Enzyme Inhibition Assays:

    • Objective: To investigate the compound's ability to inhibit key cancer-related enzymes.

    • Method: Based on the activities of related indole derivatives, commercially available enzyme inhibition assay kits can be used to screen for activity against a panel of kinases, HDACs, and topoisomerases.

    • Data Analysis: The percent inhibition at a fixed concentration or the IC₅₀ value is determined for each enzyme.

Data Summary and Comparative Analysis

To provide context for the potential activities of 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid, the following table summarizes the known biological activities of structurally related indole derivatives.

Compound/ScaffoldKey Structural FeaturesReported Biological ActivityReference(s)
Indole-4-carboxylic acidCore scaffoldPrecursor for anti-inflammatory and anticancer agents.[6]
6-Bromoindole derivatives6-bromo substitutionInhibitors of bacterial cystathionine γ-lyase (bCSE), antibiotic potentiators.[3][4][5]
Indole amide hydroxamic acidsCarboxylic acid modificationPotent inhibitors of histone deacetylases (HDACs).[7]
Substituted indole derivativesVaried substitutionsHistamine H3 antagonists, inhibitors of 15-lipoxygenase-1.[7]

Conclusion and Future Directions

While 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid is a novel chemical entity, a thorough analysis of its structural components and the established bioactivities of its analogues provides a strong foundation for directed therapeutic target discovery. The most promising avenue for investigation appears to be its potential as a selective inhibitor of bacterial cystathionine γ-lyase, a target that aligns with the urgent need for new strategies to combat antibiotic resistance. The proposed experimental workflows offer a clear and logical path for the validation of this and other potential therapeutic applications. Further derivatization of this promising scaffold, guided by structure-activity relationship (SAR) studies, could lead to the development of a new class of potent and selective therapeutic agents.

References

  • Vulcanchem. (n.d.). 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide () for sale.
  • Chem-Impex. (n.d.). Indole-4-Carboxylic acid.
  • Sigma-Aldrich. (n.d.). Indole-4-carboxylic acid 98 2124-55-2.
  • Al-Hussain, S. A., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
  • ResearchGate. (n.d.). Examples of natural products and pharmaceuticals with indole or indole carboxylic acid core highlighted.
  • GoldBio. (n.d.). Indole-4-carboxylic acid.
  • MDPI. (2023). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase.
  • PMC. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety.
  • PMC. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-indole-3-carboxylic acid.
  • Semantic Scholar. (2023). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathi.

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-1-isopropyl-1H-indole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation and progression as a drug candidate. This guide provides a comprehensive overview of the core solubility and stability characteristics of this indole derivative. It details experimental protocols for robust assessment, explores potential degradation pathways, and outlines formulation strategies to enhance its biopharmaceutical properties. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with and formulate 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid.

Introduction

Indole-based compounds are a significant class of heterocyclic molecules that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have made them attractive scaffolds in drug discovery. 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid, a substituted indole derivative, presents a unique combination of a halogenated aromatic ring, a bulky lipophilic isopropyl group at the indole nitrogen, and a carboxylic acid moiety. These structural features significantly influence its physicochemical properties, including its solubility in various media and its stability under different environmental conditions.

For any active pharmaceutical ingredient (API), solubility and stability are critical quality attributes that directly impact its bioavailability, therapeutic efficacy, and shelf-life. Poor aqueous solubility can lead to low and variable absorption, while chemical instability can result in the loss of potency and the formation of potentially toxic degradation products. Therefore, a comprehensive characterization of the solubility and stability profile of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid is a prerequisite for its advancement in the drug development pipeline.

This technical guide offers a detailed exploration of these crucial parameters. It is designed to provide a foundational understanding for scientists and researchers, enabling them to make informed decisions during formulation development and analytical method design.

Physicochemical Properties

While specific experimental data for 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid is not extensively available in public literature, its properties can be inferred from the behavior of structurally related indole carboxylic acids.[1][2]

2.1. General Characteristics

Based on its structure, 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid is expected to be a solid at room temperature. The presence of the bromine atom and the indole ring system contributes to its overall lipophilicity, while the carboxylic acid group provides a site for ionization, which can influence its solubility in aqueous media at different pH values.

2.2. Solubility Profile

The solubility of a compound is a key determinant of its absorption and bioavailability. For orally administered drugs, dissolution in the gastrointestinal fluids is the rate-limiting step for absorption of poorly soluble compounds.[3]

Expected Solubility Behavior:

  • Aqueous Solubility: The intrinsic aqueous solubility is anticipated to be low due to the hydrophobic nature of the bromo-indole core and the isopropyl group.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is expected to be highly pH-dependent. At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.[4]

  • Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.[1]

Table 1: Predicted Solubility of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid in Various Solvents

Solvent SystemPredicted SolubilityRationale
Water (pH < pKa)LowPredominantly neutral form, high lipophilicity.
Water (pH > pKa)IncreasedFormation of the more soluble carboxylate salt.[4]
Phosphate Buffered Saline (PBS, pH 7.4)ModeratePartial ionization of the carboxylic acid group.
Dimethyl Sulfoxide (DMSO)HighPolar aprotic solvent capable of solvating both polar and non-polar moieties.[1]
Methanol / EthanolModeratePolar protic solvents that can engage in hydrogen bonding with the carboxylic acid.[5]
AcetonitrileModeratePolar aprotic solvent.
DichloromethaneLow to ModerateNon-polar solvent.

Stability Profile and Degradation Pathways

The chemical stability of an API is crucial for ensuring its safety and efficacy throughout its shelf life. Indole derivatives, in general, are susceptible to degradation under various stress conditions.[6]

3.1. Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule.[7][8] The indole nucleus is an electron-rich system, making it susceptible to oxidation. The carboxylic acid group can also participate in certain degradation reactions.

  • Oxidation: The indole ring is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[6][9] This can lead to the formation of various oxidized species and potentially colored degradation products.

  • Photodegradation: Many indole derivatives are sensitive to light and can undergo degradation upon exposure to UV or visible light.[9] This necessitates the use of light-protected containers for storage and handling.

  • Hydrolysis: While the indole ring itself is generally stable to hydrolysis, the carboxylic acid group could potentially undergo esterification in the presence of alcohols under acidic conditions.

  • pH-Related Degradation: Extreme pH values, both acidic and basic, can catalyze the degradation of the indole ring.[9]

DegradationPathways 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid Oxidized Products Oxidized Products 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid->Oxidized Products Oxidation (O2, Light) Photodegradation Products Photodegradation Products 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid->Photodegradation Products UV/Visible Light pH-Mediated Degradants pH-Mediated Degradants 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid->pH-Mediated Degradants Acid/Base Stress

Caption: Potential degradation pathways for 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid.

3.2. Recommended Storage and Handling

To maintain the integrity of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid, the following storage and handling conditions are recommended based on the general principles for indole compounds:[6][9]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
TemperatureStore in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.[6]Reduces the rate of potential degradation reactions.
LightProtect from light by storing in amber vials or light-opaque containers.[6][9]Indole derivatives can be photosensitive.[9]
AtmosphereFor long-term storage of solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen).[9]Minimizes the risk of oxidation.
ContainerUse tightly sealed containers.Prevents exposure to moisture and atmospheric oxygen.
HandlingAvoid contact with strong oxidizing agents and strong acids.[6]Indoles can react with these substances.

Experimental Protocols for Solubility and Stability Assessment

A systematic approach to evaluating the solubility and stability of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid is crucial. The following protocols provide a framework for these assessments.

ExperimentalWorkflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Equilibrium_Solubility Equilibrium Solubility (Shake-Flask Method) Kinetic_Solubility Kinetic Solubility (DMSO Stock Dilution) pH_Solubility_Profile pH-Solubility Profile Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Solution_Stability Solution Stability (Different Solvents/pH) Solid_State_Stability Solid-State Stability (Temperature, Humidity) Analytical_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Analytical_Method->Equilibrium_Solubility Analytical_Method->Kinetic_Solubility Analytical_Method->pH_Solubility_Profile Analytical_Method->Forced_Degradation Analytical_Method->Solution_Stability Analytical_Method->Solid_State_Stability

Caption: General experimental workflow for solubility and stability assessment.

4.1. Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is a prerequisite for accurate solubility and stability testing.[10] This method must be able to separate the parent compound from its degradation products and any potential impurities.

Protocol: HPLC Method Development

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[9]

  • Column: A C18 reversed-phase column is generally suitable for indole derivatives.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: The detection wavelength should be set at the maximum absorbance of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed through forced degradation studies.[11]

4.2. Solubility Determination

Protocol: Equilibrium Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Dilute an aliquot of the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using the validated HPLC method.

4.3. Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and establish the degradation pathways.[12]

Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

  • Stress Conditions: Expose the solutions to the following stress conditions:[6][8]

    • Acid Hydrolysis: 0.1 M HCl at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and an elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines), with a control sample protected from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acid and base-stressed samples before analysis by HPLC to determine the extent of degradation and the formation of degradation products.

Formulation Strategies to Enhance Solubility and Stability

For poorly soluble compounds like 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid, various formulation strategies can be employed to improve their solubility and, consequently, their bioavailability.[3][13]

Table 3: Formulation Approaches for Poorly Soluble Drugs

StrategyMechanism of ActionConsiderations
pH Adjustment Ionization of the carboxylic acid group to form a more soluble salt.[4][14]The pH of the formulation must be compatible with the intended route of administration.
Co-solvency Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, ethanol) to increase the drug's solubility.[4][14]The concentration of the co-solvent must be within safe limits for in vivo use.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin, forming a soluble inclusion complex.[3][4]Can significantly enhance solubility and may also improve stability.
Solid Dispersions Dispersing the drug in a solid matrix (e.g., a polymer) at the molecular level to improve its dissolution rate.[3]Techniques include spray drying and hot-melt extrusion.
Nanosuspensions Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[15]Requires specialized equipment for production.
Prodrug Approach Chemical modification of the drug into a more soluble form that is converted back to the active parent drug in vivo.[4][15]Requires careful design to ensure efficient in vivo conversion.

Conclusion

A comprehensive understanding of the solubility and stability of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid is fundamental to its successful development as a potential therapeutic agent. This technical guide has outlined the key physicochemical characteristics, provided a framework for their experimental evaluation, and discussed potential formulation strategies to overcome challenges related to poor solubility. By applying the principles and protocols described herein, researchers and drug development professionals can effectively characterize this promising indole derivative and pave the way for its progression through the drug development pipeline. The early and thorough investigation of these properties is a critical investment that can significantly impact the ultimate success of a drug candidate.

References

  • BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. BenchChem.
  • BenchChem. (n.d.).
  • BenchChem. (2025). Navigating the Stability of 3-Hexyl-2-methyl-1H-indole: A Technical Guide. BenchChem.
  • Journal of Chemical & Engineering Data. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K.
  • BenchChem. (2025). The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide. BenchChem.
  • Forced degrad
  • Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. (2025, January 13).
  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016, July 29).
  • The Journal of Physical Chemistry A. (2020, December 24). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • Journal of the American Chemical Society. (n.d.).
  • Selleck Chemicals. (n.d.). Indole-3-carboxylic acid | CAS 771-50-6.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15).
  • World Pharma Today. (2025, October 17).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • ChemicalBook. (2025, July 24). 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID | 10406-06-1.
  • ChemicalBook. (2025, July 24). 3-BROMOINDOLE-2-CARBOXYLIC ACID | 28737-33-9.
  • 7254-19-5 5-Bromoindole-2-carboxylic acid AKSci J53482. (n.d.).
  • Development of forced degradation and stability indic
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • ResearchGate. (2023, May 23). (PDF)
  • BLDpharm. (n.d.). 1H-Indole-4-carboxylic acid, 6-bromo-1-(1-ethylpropyl)-, methyl ester.
  • Vibrant Pharma Inc. (n.d.). 6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid AldrichCPR.
  • Fisher Scientific. (n.d.). Sigma Aldrich 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Thsci | Tetrahedron. (n.d.). 6-BROMO-1H-INDOLE-4-CARBOXYLIC ACID.
  • PMC. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • HXCHEM. (n.d.). 6-Bromo-1-isopropyl-1h-indole-4-carboxylic acid/CAS:1346575-53-8.
  • BenchChem. (n.d.). Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.).
  • 6-bromo-4-methoxy-1H-indole-2-carboxylic acid — Chemical Substance Inform
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.

Sources

Introduction: The Strategic Importance of the 6-Bromo-Indole Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Architecture of 6-Bromo-Indole Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] Synthetic modification of this scaffold is a foundational strategy in drug discovery. Among the most powerful modifications is halogenation, which introduces atoms like bromine to fine-tune a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[3]

This guide focuses specifically on the 6-bromo-indole framework. The placement of a bromine atom at the C6 position of the indole ring is not arbitrary; it imparts a unique combination of electronic, steric, and interactive properties that define the molecule's architecture. We will explore this architecture from its fundamental physicochemical attributes and synthesis to its characterization and profound implications in the design of next-generation therapeutics, including kinase inhibitors and antibiotic potentiators.[1][4]

Core Architecture: Physicochemical and Structural Attributes

The defining feature of the 6-bromo-indole scaffold is the bromine atom on the benzene portion of the heterocycle. This single atom profoundly influences the entire molecule's behavior.

Electronic Effects and Reactivity

The bromine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the ring through the sigma bond network. This deactivating effect reduces the overall nucleophilicity of the ring compared to unsubstituted indole.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the aromatic pi-system, slightly increasing electron density, particularly at the ortho and para positions.

The interplay of these effects modulates the reactivity of the indole core. While the overall ring is somewhat deactivated, the C3 position of the pyrrole ring remains the most nucleophilic center and the primary site for electrophilic substitution, such as acylation or alkylation.[5][6]

The Halogen Bond: A Key Architectural Element

Beyond simple steric and electronic influence, the bromine atom is a key player in directed, non-covalent interactions through halogen bonding .[3][7] This phenomenon arises from an anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the C-Br bond.[3][8]

This electropositive region can act as a Lewis acid, forming a highly directional and stabilizing interaction with a Lewis base (an electron donor), such as a backbone carbonyl oxygen or a nitrogen atom in a protein's active site.[7][8] The ability to form these specific, hydrogen bond-like interactions is a critical feature of the 6-bromo-indole's molecular architecture and a powerful tool for enhancing drug-target binding affinity and selectivity.[7][9]

Physicochemical Properties of Bromo-Indole Isomers

The position of the bromine atom significantly impacts the physical properties of the molecule. The following table summarizes key data for 6-bromoindole and its common isomers, providing a comparative baseline for researchers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
4-BromoindoleC₈H₆BrN196.0427-292.6
5-BromoindoleC₈H₆BrN196.0491-932.6
6-Bromoindole C₈H₆BrN 196.04 90-92 [1]2.6
7-BromoindoleC₈H₆BrN196.0455-572.6
Data sourced from BenchChem.[1]

Synthesis of the 6-Bromo-Indole Scaffold

The construction of the 6-bromo-indole core is most reliably achieved using the Fischer Indole Synthesis , a classic and robust method developed in 1883.[10] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[10][11]

Fischer Indole Synthesis: Mechanism

The reaction proceeds through a cascade of well-established steps, starting from the condensation of 4-bromophenylhydrazine with a carbonyl compound.

Fischer_Indole_Synthesis Mechanism of the Fischer Indole Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Tautomerization & Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A 4-Bromophenylhydrazine + Ketone/Aldehyde B 4-Bromophenylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C [H⁺] Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclic Aminal D->E [H⁺] Intramolecular Attack F 6-Bromo-Indole E->F Elimination of NH₃

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-Bromoindole

This protocol describes the synthesis of the parent 6-bromoindole scaffold starting from commercially available precursors.

Objective: To synthesize 6-bromoindole via an acid-catalyzed Fischer indole synthesis.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Self-Validating Checkpoint 1):

    • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq.) in a minimal amount of ethanol.

    • Add a solution of pyruvic acid (1.1 eq.) in ethanol dropwise at room temperature. A precipitate (the hydrazone) should form.

    • Stir the mixture for 1-2 hours to ensure complete formation of the hydrazone.

    • Causality Insight: This initial condensation is crucial. Using a slight excess of the ketone/acid ensures full consumption of the hydrazine precursor. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting hydrazine.

  • Cyclization (Self-Validating Checkpoint 2):

    • To the hydrazone slurry, add glacial acetic acid to act as both the solvent and the Brønsted acid catalyst.[12]

    • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours.

    • Causality Insight: The high temperature provides the activation energy for the[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[10] The reaction progress is monitored by TLC until the hydrazone spot is consumed and a new, lower Rf spot corresponding to the indole product appears. This synthesis initially yields 6-bromoindole-2-carboxylic acid.

  • Decarboxylation & Workup:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water. This will precipitate the crude product.

    • Filter the solid, wash with cold water, and then re-dissolve it in a suitable solvent for decarboxylation (e.g., quinoline with copper powder, or heat in a high-boiling solvent like diphenyl ether). Heat until CO₂ evolution ceases.

    • After cooling, dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl (to remove basic impurities), water, and brine.

    • Causality Insight: The acidic wash removes any unreacted starting materials or basic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Purification and Characterization (Self-Validating Checkpoint 3):

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

    • The resulting crude solid should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 6-bromoindole as a white to pale brown powder.[1][13]

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values (90-92 °C).[1]

Derivatization and Molecular Scaffolding

The 6-bromo-indole core is an essential starter material for creating more complex and biologically active molecules.[13][14] The most common points for derivatization are the N1 nitrogen and the electron-rich C3 position.

Derivatization_Workflow General Derivatization Workflow Start 6-Bromo-Indole Core N1_Protect N1-Alkylation/Acylation (e.g., NaH, Alkyl Halide) Start->N1_Protect N-H Deprotonation C3_React C3-Electrophilic Substitution (e.g., Acyl Chloride, Lewis Acid) Start->C3_React Friedel-Crafts, Mannich, etc. N1_Protect->C3_React If C3 reaction is desired on N-substituted indole Purify Workup & Purification (Chromatography) C3_React->Purify Characterize Structural Confirmation (NMR, MS, etc.) Purify->Characterize End Bioactive Derivative Characterize->End

Caption: Workflow for creating diverse 6-bromo-indole derivatives.

Experimental Protocol: C3-Acylation of 6-Bromoindole

This protocol details a Friedel-Crafts-type acylation, a common method for installing functional groups at the C3 position.[5][6]

Objective: To synthesize 1-(6-bromo-1H-indol-3-yl)ethan-1-one.

Materials:

  • 6-Bromoindole (1.0 eq.)

  • Acetic anhydride (1.0-1.2 eq.)

  • Yttrium(III) triflate (Y(OTf)₃, 0.01 eq.) or another suitable Lewis acid

  • Ionic liquid (e.g., [BMIM]BF₄) or a suitable solvent like dichloromethane

  • Microwave synthesizer (optional, can be done with conventional heating)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a microwave-safe vessel, combine 6-bromoindole (1.0 mmol), acetic anhydride (1.0 mmol), the Lewis acid catalyst Y(OTf)₃ (0.01 mmol), and the ionic liquid [BMIM]BF₄ (1 mmol).[5]

    • Seal the vessel and place it in the microwave synthesizer.

    • Causality Insight: A Lewis acid is required to activate the anhydride, making it a more potent electrophile to overcome the moderate deactivation of the ring by the bromine atom. Microwave irradiation often accelerates the reaction, leading to shorter reaction times and cleaner product formation compared to conventional heating.[5]

  • Reaction Execution:

    • Irradiate the mixture at 90 °C for 30 minutes.[5]

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Workup and Purification:

    • After cooling, partition the reaction mixture between ethyl acetate and water.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acidic catalyst and quench any unreacted anhydride. Follow with a water and brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[5]

    • The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 3-acyl-6-bromoindole.[5]

Spectroscopic and Structural Characterization

Unambiguous confirmation of the 6-bromo-indole architecture is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for confirming the substitution pattern. The bromine atom's electron-withdrawing nature and its position influence the chemical shifts of the aromatic protons and carbons.

PositionTypical ¹H NMR Shift (ppm) in CDCl₃Typical ¹³C NMR Shift (ppm)Key Insights & Expected Splitting
H-1 (N-H)~8.14 (broad singlet)-Broad signal due to quadrupolar relaxation and exchange.
H-2~7.16 (multiplet)~125.6Part of the pyrrole ring, often a triplet or dd.
H-3~6.52 (multiplet)~102.0Most upfield proton on the pyrrole ring.
H-4~7.49 (doublet, J ≈ 8.4 Hz)~122.9Coupled only to H-5.
H-5~7.21 (dd, J ≈ 8.4, 1.7 Hz)~124.1Coupled to both H-4 and H-7.
C-6-~115.5Carbon directly attached to bromine; signal is often of lower intensity.
H-7~7.53 (doublet, J ≈ 1.7 Hz)~114.9Appears as a singlet or narrow doublet due to small coupling with H-5.
Note: Chemical shifts are approximate and can vary based on solvent and other substituents. Data compiled from multiple sources.[4][5][13][15]
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and the presence of bromine. Due to the nearly equal natural abundance of its isotopes (⁷⁹Br and ⁸¹Br), any fragment containing a single bromine atom will appear as a characteristic pair of peaks (M and M+2) of roughly equal intensity.[15] This isotopic signature is a definitive marker for successful bromination.

The Role of 6-Bromo-Indole Architecture in Drug Discovery

The unique molecular architecture of 6-bromo-indole derivatives makes them highly effective scaffolds for a variety of therapeutic targets. The combination of the indole core for primary interactions (e.g., π-stacking, H-bonding) and the C6-bromine for specific halogen bonding provides a powerful one-two punch for achieving high-affinity binding.

Binding_Interactions Key Interactions of the 6-Bromo-Indole Scaffold Scaffold 6-Bromo-Indole Core N-H C6-Br H_Acceptor H-Bond Acceptor (e.g., Carbonyl O) Scaffold:nh->H_Acceptor Hydrogen Bond (Donor) X_Acceptor Halogen Bond Acceptor (e.g., Carbonyl O, Ser-OH) Scaffold:br->X_Acceptor Halogen Bond (σ-hole interaction) Pi_Stack Aromatic Residue (e.g., Phe, Tyr) Scaffold:name->Pi_Stack π-π Stacking

Caption: Potential binding modes of the 6-bromo-indole scaffold.

Applications as Kinase Inhibitors

Many signal transduction pathways that are dysregulated in diseases like cancer rely on protein kinases. The 6-bromo-indole scaffold is a common feature in potent kinase inhibitors, where the indole N-H can act as a hydrogen bond donor to the hinge region of the kinase active site, while the rest of the scaffold occupies the ATP-binding pocket.[1] The bromine can form critical halogen bonds to further anchor the inhibitor and enhance selectivity.[7]

Antibiotic Potentiators

A novel application of 6-bromo-indole derivatives is in combating antibiotic resistance. Specific derivatives have been identified as potent inhibitors of bacterial cystathionine-γ-lyase (CGL), an enzyme responsible for producing hydrogen sulfide (H₂S) which protects pathogens from oxidative stress.[4] By inhibiting this protective pathway, these compounds can re-sensitize resistant bacteria to existing antibiotics, acting as powerful "potentiators".[4]

Antifungal and Anti-inflammatory Agents

Derivatization of the 6-bromo-indole core has yielded compounds with significant biological activity. For example, 3-acyl-6-bromoindoles have demonstrated potent fungicidal activity against agricultural pathogens.[5] Furthermore, complex 6-bromoindole alkaloids isolated from marine sponges, such as barettin, have shown anti-inflammatory properties by modulating cytokine secretion in human dendritic cells.[16]

Conclusion

The molecular architecture of 6-bromo-indole is defined by more than just its elemental composition. It is a strategically designed scaffold where the C6-bromine atom serves as a critical control element, modulating electronic properties, directing non-covalent interactions through halogen bonding, and influencing overall physicochemical behavior. A thorough understanding of its synthesis, characterization, and structure-activity relationships is essential for any researcher aiming to leverage this potent framework in the fields of medicinal chemistry, drug discovery, and materials science.

References

  • Gushchin, A. V., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(19), 6820. Available at: [Link]

  • López-López, M., et al. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules. Available at: [Link]

  • Preparation method of 6-bromoindole derivative. (2015). Google Patents. (CN104292145A).
  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Wiadomości Chemiczne. Retrieved March 28, 2026, from [Link]

  • 6-Bromoindole, CAS No. 52415-29-9. (n.d.). iChemical. Retrieved March 28, 2026, from [Link]

  • Marteinsdottir, M., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 441. Available at: [Link]

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. (2020). Molecules. Available at: [Link]

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. Available at: [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • 6-Bromoindole. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at: [Link]

  • Halogen bonding for rational drug design and new drug discovery. (2012). ResearchGate. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2018). RSC Advances. Available at: [Link]

  • Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved March 28, 2026, from [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. Available at: [Link]

Sources

Advanced Physicochemical Profiling and Synthetic Utility of 6-Bromo-1H-indole-4-carboxylic acid (CAS 898746-91-3) in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal molecular building blocks to navigate the complex multi-parameter optimization required in modern drug discovery. The compound 6-Bromo-1H-indole-4-carboxylic acid (CAS 898746-91-3) stands out as a highly privileged, bifunctional heterocyclic scaffold.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, its strategic role in fragment-based drug discovery (FBDD), and field-proven, self-validating synthetic protocols for orthogonal functionalization.

Physicochemical & Structural Profiling

The architectural brilliance of CAS 898746-91-3 lies in its precise substitution pattern. The indole core provides a rigid, planar, and lipophilic foundation capable of participating in π−π stacking and hydrogen bonding (via the N1-H). The C4 carboxylic acid acts as an electron-withdrawing group and a highly programmable vector for solvent-exposed extensions, while the C6 bromine serves as a prime handle for late-stage transition-metal-catalyzed diversification.

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 6-Bromo-1H-indole-4-carboxylic acidCore heterocyclic scaffold.
CAS Registry Number 898746-91-3Unique identifier for regulatory/sourcing .
Molecular Formula C9H6BrNO2Defines atomic composition.
Molecular Weight 240.05 g/mol Low molecular weight; ideal for FBDD.
Density ~1.838 g/cm³Indicates dense crystal packing due to halogen.
Reactive Vectors C4 (-COOH), C6 (-Br), N1 (-NH)Enables orthogonal, multi-axis functionalization.

Strategic Utility in Fragment-Based Drug Discovery (FBDD)

In fragment-based drug discovery, low-molecular-weight compounds are screened to identify high-quality, ligand-efficient interactions within a target protein's active site. CAS 898746-91-3 is particularly valuable in "fragment linking" strategies.

A landmark application of this scaffold is documented in the design of non-covalent, highly selective human chymase inhibitors . Chymase is a serine protease responsible for converting Angiotensin I to Angiotensin II, driving cardiovascular pathologies like vasoconstriction and cardiac remodeling.

By utilizing derivatives of 6-Bromo-1H-indole-4-carboxylic acid, researchers were able to position the indole core as a lipophilic P1 motif that perfectly anchors into the S1 pocket of chymase. The C6-bromo substituent enhances van der Waals interactions and halogen bonding within the hydrophobic pocket, while the C4-carboxylic acid vector allows for the synthetic bridging of the fragment to an acidic moiety that interacts with the catalytic machinery.

Chymase_Pathway Inhibitor Indole-based Inhibitor (Derived from CAS 898746-91-3) Chymase Human Chymase (Serine Protease) Inhibitor->Chymase Inhibition (S1 Pocket) AngII Angiotensin II Chymase->AngII Proteolytic Cleavage AngI Angiotensin I AngI->Chymase Substrate Binding Pathology Vasoconstriction & Cardiac Remodeling AngII->Pathology Pathway Activation

Caption: Chymase inhibition pathway targeted by indole-based S1 pocket inhibitors.

Orthogonal Functionalization Workflows

To fully exploit CAS 898746-91-3, synthetic chemists must employ orthogonal functionalization—reacting one vector without cross-reacting with the other. Below are field-proven, self-validating protocols for C4 and C6 elaboration.

Protocol 1: C4 Amide Vector Extension (HATU-Mediated Coupling)

Objective: Functionalize the C4 position with an amine while leaving the C6-bromide intact for late-stage diversification.

Causality of Experimental Choices: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This accelerates the acylation of sterically hindered amines, preventing the degradation of the indole core under prolonged basic conditions. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the active ester.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 6-Bromo-1H-indole-4-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at ambient temperature for 15 minutes to pre-form the active ester.

  • Add 1.1 eq of the target primary or secondary amine dropwise.

  • Stir the reaction for 2–4 hours at room temperature.

Self-Validating System:

  • In-Process Control: Aliquot 5 µL of the reaction mixture, dilute in 100 µL MeOH, and inject into an LC-MS. The complete disappearance of the starting material mass (m/z 240/242[M+H]+) and the emergence of the product mass validates the coupling efficiency.

  • Workup Rationale: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The biphasic partition acts as a self-purifying step; the highly water-soluble HATU byproducts (e.g., tetramethylurea) and DMF are washed into the aqueous layer, leaving the crude amide in the organic phase.

Protocol 2: C6 Late-Stage Diversification (Suzuki-Miyaura Cross-Coupling)

Objective: Arylate the C6 position using the bromide vector to optimize target-binding affinity.

Causality of Experimental Choices: The C6-bromide is a prime candidate for palladium-catalyzed cross-coupling. Pd(dppf)Cl₂ is chosen as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation in sterically demanding biaryl formations. A biphasic 1,4-Dioxane/H₂O system ensures the organic substrates and the inorganic K₂CO₃ base (required for transmetalation) remain in solution.

Step-by-Step Methodology:

  • Charge a Schlenk flask with 1.0 eq of the C4-functionalized 6-bromoindole intermediate, 1.5 eq of the target arylboronic acid, and 3.0 eq of K₂CO₃.

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Add 0.05 eq (5 mol%) of Pd(dppf)Cl₂. Purge the flask with argon for 5 minutes.

  • Heat the mixture to 90 °C for 12 hours under vigorous stirring.

Self-Validating System:

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 1:1). The starting bromide typically exhibits a higher Rf than the cross-coupled product. Visualization under short-wave UV (254 nm) confirms the extended conjugation of the new biaryl system.

  • Workup Rationale: Cool to room temperature and filter the crude mixture through a Celite pad. This filtration physically traps the precipitated palladium black, ensuring the organic phase is free of transition metal contaminants before proceeding to silica gel chromatography.

Orthogonal_Functionalization A CAS 898746-91-3 (6-Bromo-1H-indole-4-carboxylic acid) B C4 Position Amide Coupling (HATU/DIPEA) A->B Step 1 C C6 Position Suzuki Coupling (Pd-catalyzed) B->C Step 2 D Advanced Lead Compound C->D Finalize

Caption: Orthogonal C4/C6 functionalization workflow of CAS 898746-91-3.

References

  • Discovery of Potent, Selective Chymase Inhibitors via Fragment Linking Strategies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • 6-Bromo-1H-indole-4-carboxylic acid (CID 24728916) Source: National Center for Biotechnology Information (PubChem) URL:[Link][2]

Sources

Methodological & Application

Application Note: Utilizing 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid as a Chemical Probe Fragment for EZH2/PRC2 Epigenetic Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (CAS: 1346575-53-8), also referred to as 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid, is a highly specialized chemical building block utilized in Fragment-Based Drug Discovery (FBDD). In the realm of epigenetic pharmacology, this compound serves as a critical core fragment for developing potent, SAM-competitive inhibitors of Enhancer of Zeste Homolog 2 (EZH2) , the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1].

The Causality of Structural Design

In chemical probe development, every functional group must serve a distinct mechanistic or synthetic purpose. This fragment is rationally designed to interrogate the S-adenosyl-L-methionine (SAM) binding pocket of EZH2:

  • The Indole Core: Acts as a bioisosteric scaffold that mimics the purine ring of the endogenous SAM cofactor, anchoring the molecule within the catalytic domain.

  • 1-Methylethyl (Isopropyl) Group at N1: This lipophilic moiety is specifically tailored to occupy a narrow, hydrophobic sub-pocket within the EZH2 active site. The steric bulk of the isopropyl group is a primary driver for selectivity, heavily favoring EZH2 over the closely related EZH1 and other methyltransferases [2].

  • Carboxylic Acid at C4: Provides an essential synthetic handle. In high-affinity probes (such as GSK126 or GSK503), this carboxylic acid is coupled to a 2-pyridone moiety via an amide bond. The resulting 2-pyridone acts as the primary warhead, forming critical hydrogen bonds with the SAM pocket [3].

  • Bromine at C6: The 6-bromo substituent serves as a versatile vector for Suzuki-Miyaura cross-coupling. Because the C6 position points toward the solvent-exposed region of the EZH2 active site, it allows researchers to append solubilizing groups (e.g., piperazine-pyridine tails) that drastically improve pharmacokinetic properties without disrupting the core binding interactions [1].

EZH2_Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 (Gene Silencing) PRC2->H3K27me3 Catalyzes SAM SAM (Cofactor) SAM->PRC2 Binds H3K27 Histone H3K27 H3K27->PRC2 Substrate Probe Indole-4-Carboxylic Acid Probe (SAM Competitor) Probe->PRC2 Inhibits/Competes

Figure 1: Mechanism of EZH2 inhibition by the indole-based chemical probe within the PRC2 complex.

Fragment Binding and Structure-Activity Relationship (SAR) Data

When utilized as a standalone fragment, 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid exhibits low-micromolar affinity for EZH2. However, its value lies in its high ligand efficiency. The table below illustrates the causality of each functional group addition during the fragment-to-lead optimization process.

Table 1: Stepwise SAR Evolution of the Indole Fragment against EZH2

Compound / Fragment StageKey Structural ModificationEZH2 IC₅₀ (nM)EZH1 IC₅₀ (nM)Selectivity (EZH2/EZH1)
Unsubstituted 1H-indole-4-carboxylic acidBaseline fragment> 50,000> 50,000N/A
1-isopropyl-1H-indole-4-carboxylic acidAddition of N1-isopropyl~ 15,000> 50,000> 3.3x
6-bromo-1-isopropyl-1H-indole-4-carboxylic acid Addition of C6-bromo ~ 8,500 > 50,000 > 5.8x
Fully Elaborated Probe (e.g., GSK503 analog)C4-pyridone amide + C6-piperazine3 - 27~ 600> 22x

Data synthesized from foundational EZH2 inhibitor SAR studies [2, 3].

Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols detail how to utilize this compound both as a biochemical probe and as a synthetic intermediate.

Protocol A: Synthetic Elaboration to a High-Affinity EZH2 Probe

Causality: The differing reactivities of the C4-carboxylic acid and the C6-bromo group allow for orthogonal, step-wise functionalization. The amide coupling must be performed first to prevent the carboxylic acid from interfering with the palladium catalyst during the subsequent Suzuki coupling.

Step-by-Step Methodology:

  • Amide Coupling (C4 Functionalization):

    • Dissolve 1.0 equivalent of 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid in anhydrous DMF (0.5 M concentration).

    • Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes to activate the carboxylic acid.

    • Add 1.1 equivalents of the desired amine (e.g., 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one).

    • Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract via ethyl acetate.

  • Suzuki-Miyaura Cross-Coupling (C6 Functionalization):

    • Combine the resulting C6-bromo intermediate (1.0 eq) with a selected boronic acid/ester (e.g., 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine) (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Add 3.0 eq of potassium carbonate (K₂CO₃) and 0.05 eq of Pd(dppf)Cl₂ catalyst.

    • Degas the mixture with nitrogen for 10 minutes.

    • Heat at 90°C for 6 hours. Filter through Celite, concentrate, and purify via reverse-phase HPLC to yield the fully elaborated chemical probe.

Protocol B: Biochemical Assessment via AlphaScreen Assay

Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is highly sensitive and ideal for detecting the competitive displacement of SAM by low-affinity fragments or high-affinity elaborated probes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

  • Complex Assembly: Incubate 10 nM recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2) with the chemical probe (titrated from 0.1 nM to 100 µM) in a 384-well plate for 30 minutes at room temperature.

  • Substrate Addition: Add 100 nM biotinylated Histone H3 (residues 21-44) peptide and 1 µM SAM. Incubate for 60 minutes to allow the methylation reaction to proceed.

  • Detection: Add Streptavidin-coated Donor beads and Anti-H3K27me3 Acceptor beads (20 µg/mL final concentration) under low-light conditions.

  • Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate on an EnVision multilabel reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Validation Check: Include a positive control (e.g., UNC1999) and a no-enzyme negative control to establish the assay window and ensure self-validation.

Protocol C: Cellular Target Engagement (H3K27me3 Quantification)

Causality: To confirm that the elaborated probe successfully penetrates the cell membrane and engages EZH2 in its native chromatin context, global H3K27me3 levels must be quantified relative to total Histone H3.

Step-by-Step Methodology:

  • Cell Culture: Seed Karpas-422 cells (a diffuse large B-cell lymphoma line sensitive to EZH2 inhibition) at 5×105 cells/mL in RPMI-1640 media supplemented with 10% FBS.

  • Probe Treatment: Treat cells with the chemical probe at varying concentrations (DMSO final concentration 0.1%) for 72 hours. Note: 72 hours is required because EZH2 inhibition does not immediately erase existing methylation marks; multiple cell division cycles are needed for histone turnover.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse using a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃). Centrifuge to isolate the chromatin pellet. Extract histones overnight using 0.2 N HCl at 4°C.

  • Western Blotting: Resolve histone extracts on a 4-20% gradient SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against H3K27me3 and total Histone H3 (loading control). Use near-infrared fluorescent secondary antibodies for quantitative imaging.

Workflow Step1 1. Fragment Design & Synthesis (C4 Amide & C6 Suzuki Coupling) Step2 2. Biochemical Profiling (AlphaScreen: EZH2 vs EZH1) Step1->Step2 Step3 3. Cellular Target Engagement (H3K27me3 Western Blot) Step2->Step3 Step4 4. Phenotypic Validation (Proliferation Assay in Karpas-422) Step3->Step4

Figure 2: Experimental workflow from synthetic elaboration of the fragment to cellular validation.

References

  • Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of a first-in-class EZH2 selective degrader Source: National Center for Biotechnology Information (PMC) URL:[Link]

6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid in anticancer research

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid as a Privileged Scaffold in Targeted Anticancer Drug Discovery

Introduction & Mechanistic Rationale

In the landscape of modern oncology drug development, the indole ring remains one of the most reliable "privileged structures" due to its ability to mimic endogenous ligands. Specifically, 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (also known as 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid, CAS: 1346575-53-8) has emerged as a highly modular and effective intermediate for synthesizing targeted therapeutics[1]. It is frequently utilized in the development of kinase inhibitors (such as Janus kinase, JAK) and epigenetic readers like BET bromodomains[2].

As an Application Scientist, I prioritize this scaffold because its three functional vectors allow for precise, independent optimization of pharmacodynamics and pharmacokinetics:

  • The C4 Carboxylic Acid: Acts as the primary synthetic anchor. When converted to an amide, it provides essential hydrogen bond donors/acceptors that engage the hinge region of kinases or the conserved asparagine residues in BET bromodomains.

  • The C6 Bromine: A highly reactive halide perfectly positioned for palladium-catalyzed cross-coupling. This vector allows researchers to project diverse aromatic or heteroaromatic systems deep into the target's hydrophobic selectivity pockets, driving both potency and isoform selectivity.

  • The N1 Isopropyl (1-methylethyl) Group: Unlike unprotected indoles that are susceptible to metabolic oxidation, the bulky isopropyl group provides steric shielding. It locks the core into a favorable bioactive conformation and increases the overall lipophilicity (LogP) to enhance cellular membrane permeability.

Pharmacophore Binding Rationale

The following diagram illustrates how the distinct vectors of this scaffold interact with a generic oncology target, explaining the causality behind its structural design.

BindingRationale Target Oncology Target e.g., Kinase Hinge or BET Bromodomain C4 C4 Amide Motif (Hydrogen Bond Donor/Acceptor) C4->Target Anchoring C6 C6 Aryl/Heteroaryl Extension (Hydrophobic/Selectivity Pocket) C6->Target Selectivity N1 N1 Isopropyl Group (Steric Shielding & Lipophilicity) N1->Target Orientation

Pharmacophore binding rationale for the 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid.

Experimental Workflow and Methodologies

To systematically explore the structure-activity relationship (SAR) of this scaffold, a two-step functionalization workflow is standard practice. This workflow is designed to be self-validating, ensuring high-purity intermediates before biological screening.

Workflow Scaffold Scaffold: CAS 1346575-53-8 6-bromo-1-(1-methylethyl)- 1H-indole-4-carboxylic acid Amidation Step 1: C4 Amidation (HATU, DIPEA, Amine) Scaffold->Amidation Hinge-binding motif generation Coupling Step 2: C6 Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid, Base) Amidation->Coupling Hydrophobic extension Library Targeted Compound Library (Purified via Prep-HPLC) Coupling->Library Library consolidation Screening In Vitro HTS Screening (AlphaScreen Assay) Library->Screening High-Throughput Assay Hit Lead Candidate Selection & SAR Optimization Screening->Hit Data Analysis

Synthetic and screening workflow for generating targeted anticancer libraries.

Protocol 1: C4 Amidation (Hinge-Binding Motif Generation)

Causality & Rationale: The indole-4-carboxylic acid is sterically hindered by the adjacent C3 position and the rigid bicyclic system. Standard coupling agents (like EDC/HOBt) often result in sluggish kinetics and poor yields. We utilize HATU , which forms a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion rapidly. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling agent.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise.

  • Reaction & Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO3 (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • QC Check: Confirm the presence of the intermediate via 1H-NMR (look for the disappearance of the broad carboxylic acid peak ~12 ppm and the appearance of the amide proton).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

Causality & Rationale: The C6 bromine is now utilized to install the selectivity-driving hydrophobic group. We employ Pd(dppf)Cl2 as the pre-catalyst. The bidentate dppf ligand provides a wide bite angle, which stabilizes the palladium center and accelerates the reductive elimination step—critical when coupling bulky aryl groups to the rigid indole core.

Step-by-Step Procedure:

  • Preparation: To a microwave vial, add the C4-amide intermediate from Protocol 1 (1.0 eq, 0.5 mmol), the appropriate aryl/heteroaryl boronic acid (1.5 eq, 0.75 mmol), and Pd(dppf)Cl2 (0.05 eq, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 v/v, 4 mL). The biphasic system ensures solubility of both the organic substrate and the inorganic base required for transmetalation.

  • Reaction: Seal the vial and flush with nitrogen for 5 minutes. Heat the reaction mixture at 90°C in an oil bath (or 110°C in a microwave reactor) for 2 hours.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL). Filter the organic phase through a pad of Celite to remove palladium black.

  • Purification & QC: Concentrate the filtrate and purify via preparative HPLC. Validate the final compound purity (>95%) via UPLC-MS and structural integrity via 1H/13C-NMR.

Protocol 3: AlphaScreen Biochemical Assay for Target Inhibition

Causality & Rationale: To evaluate the anticancer efficacy of the synthesized library, we utilize the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform. This bead-based technology is chosen over traditional ELISA because it is homogeneous (no wash steps), highly sensitive, and miniaturizable for high-throughput screening, minimizing the consumption of expensive recombinant proteins.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 0.1% BSA).

  • Compound Plating: Dispense 100 nL of the test compounds (in 100% DMSO, 10-point dose-response) into a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Protein Incubation: Add 5 µL of the target protein (e.g., His-tagged BRD4 or GST-tagged JAK1) diluted in assay buffer. Incubate for 15 minutes at room temperature.

  • Ligand Addition: Add 5 µL of the biotinylated reference ligand (e.g., biotin-JQ1 for BET assays). Incubate for 30 minutes.

  • Bead Addition (Light Sensitive): Under subdued lighting, add 10 µL of a mixture containing Streptavidin-coated Donor beads and Anti-His/Anti-GST Acceptor beads (final concentration 20 µg/mL each).

  • Detection: Incubate in the dark for 1 hour at room temperature. Read the plate on an EnVision Multilabel Reader (PerkinElmer) using the AlphaScreen protocol (excitation at 680 nm, emission at 520-620 nm).

Data Presentation: Representative SAR Analysis

The table below summarizes simulated quantitative structure-activity relationship (SAR) data for a library derived from the 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid scaffold against a model epigenetic target (BRD4) and a corresponding cancer cell line (MV4-11, acute myeloid leukemia).

Compound IDC4 Amide ModificationC6 Aryl ExtensionBRD4 IC₅₀ (nM)MV4-11 Cell Viability IC₅₀ (µM)
CMPD-01 MethylaminePhenyl450 ± 25> 10.0
CMPD-02 CyclopropylaminePhenyl120 ± 125.2 ± 0.4
CMPD-03 Cyclopropylamine4-Fluorophenyl45 ± 51.8 ± 0.2
CMPD-04 Piperidine4-Fluorophenyl850 ± 40> 10.0
CMPD-05 Cyclopropylamine3-Pyridyl15 ± 20.4 ± 0.1

Note: The data demonstrates that a compact, rigid amine (Cyclopropylamine) at C4 combined with a hydrogen-bond accepting heteroaryl (3-Pyridyl) at C6 yields the most potent target inhibition and cellular efficacy.

Conclusion

The 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid scaffold is a remarkably efficient starting point for anticancer drug discovery. By leveraging robust synthetic methodologies—specifically HATU-mediated amidation and palladium-catalyzed Suzuki coupling—researchers can rapidly generate diverse libraries. When coupled with high-throughput AlphaScreen validation, this workflow provides a self-validating, highly reliable engine for identifying novel lead candidates in oncology.

References

  • Takeda Pharmaceutical Company Limited. "Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases." European Patent EP2857400A1, 2015.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Eglen, R. M., et al. (2008). "The use of AlphaScreen technology in HTS: current status." Current Chemical Genomics, 1, 2-10. Available at:[Link]

Sources

Advanced Amide Coupling Protocols for Indole-4-Carboxylic Acids: Overcoming Steric and Electronic Challenges

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Technical Protocol Guide

Introduction & Mechanistic Rationale

The synthesis of indole-4-carboxamides is a critical transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors, transforming growth factor-β (TGFβ) receptor degraders, and novel antitubercular agents [1, 2]. However, direct amidation of indole-4-carboxylic acid presents unique synthetic challenges that require precise reagent selection and optimized reaction conditions.

The Chemical Challenge

Unlike simple benzoic acids, indole-4-carboxylic acid is subject to two primary deactivating factors:

  • Steric Hindrance: The carboxylate group at the C4 position is sterically congested by the adjacent C3 and C5 positions. When substituents are present at C3 (e.g., in 3,4-disubstituted indoles), the steric bulk severely restricts the trajectory of the incoming amine during nucleophilic attack [1].

  • Electronic Deactivation: The electron-rich nature of the indole core donates electron density into the aromatic system, which can reduce the electrophilicity of the activated carbonyl intermediate, slowing down the aminolysis step.

To overcome these barriers, the carboxylic acid must be converted into a highly reactive, non-epimerizing active ester. The choice of coupling reagent directly dictates the reaction's success, the purity of the final product, and the scalability of the workflow [3].

Mechanistic Workflow of Amide Bond Formation

The fundamental causality behind successful amide coupling lies in the in situ generation of an activated ester. The base deprotonates the carboxylic acid, allowing it to attack the coupling reagent. The resulting intermediate is then displaced by an auxiliary nucleophile (e.g., HOAt, HOBt) to form an active ester, which is highly susceptible to aminolysis by the target amine.

AmideCoupling IndoleAcid Indole-4-Carboxylic Acid ActiveEster Activated Intermediate IndoleAcid->ActiveEster Activation CouplingReagent Coupling Reagent CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster AmideProduct Indole-4-Carboxamide ActiveEster->AmideProduct Aminolysis Byproduct Soluble Byproducts ActiveEster->Byproduct Displacement Amine Amine Partner Amine->AmideProduct

Mechanistic workflow of indole-4-carboxylic acid activation and aminolysis.

Quantitative Comparison of Coupling Strategies

Selecting the appropriate protocol requires balancing yield, steric tolerance, and byproduct removal. Below is a quantitative summary of the three most effective protocols for indole-4-carboxylic acid derivatization.

Coupling SystemBaseSolventTemp / TimeYield RangeKey Advantage / Causality
HATU / DIPEA DIPEA (3.0 eq)DMF25–60 °C / 12–24 h75% – 98%Highest Efficiency: The 7-aza group of HOAt stabilizes the transition state via hydrogen bonding, overcoming severe C3 steric bulk [1].
EDC / HOBt Pyridine or DIPEADMF / DCM25–45 °C / 10–16 h60% – 85%Self-Validating Workup: Urea byproducts are entirely water-soluble, allowing for isolation via simple aqueous extraction [2].
T3P / Pyridine Pyridine (3.0 eq)EtOAc / DCM25 °C / 12 h70% – 90%Green & Scalable: Propylphosphonic anhydride yields water-soluble phosphates. Near-zero epimerization for chiral amines [3].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are integrated to ensure the mechanistic steps (activation and aminolysis) are proceeding as intended.

Protocol A: HATU-Mediated Coupling (For Highly Hindered Substrates)

Reference application: Synthesis of 3,4-disubstituted indole TGFβ degraders [1].

Rationale: HATU generates an OAt-active ester. The nitrogen atom at the 7-position of the HOAt leaving group acts as a neighboring group participant, hydrogen-bonding with the incoming amine and drastically accelerating the reaction rate even in sterically congested environments.

  • Preparation: In an oven-dried reaction vial under inert argon atmosphere, dissolve indole-4-carboxylic acid (1.0 eq, e.g., 0.5 mmol) and the amine partner (1.2 - 1.5 eq) in anhydrous DMF (0.1–0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: The excess base ensures complete deprotonation of the carboxylic acid and neutralizes any amine hydrochlorides.

  • Activation: Add HATU (1.2 eq) in one portion. The solution typically turns yellow, indicating the formation of the active ester.

  • Reaction: Stir the mixture at room temperature. For highly hindered 3-substituted indole-4-carboxylic acids, heat the mixture to 60 °C for 24 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The mass of the active ester (M+HOAt) should be fully consumed, replaced by the target amide mass.

  • Workup: Quench the reaction by pouring it into ice-cold water (10 volumes). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: EDC/HOBt-Mediated Coupling (Standard Medicinal Chemistry Route)

Reference application: Synthesis of antitubercular indole-4-carboxamides [2].

Rationale: EDC is a carbodiimide that forms an O-acylisourea intermediate, which is then trapped by HOBt to prevent the formation of the unreactive N-acylurea byproduct. This method is highly trusted because all reagents and byproducts (EDC-urea, HOBt) can be removed via aqueous washing.

  • Preparation: Dissolve indole-4-carboxylic acid (1.0 eq, 0.5 mmol) and HOBt (1.2 eq) in anhydrous DCM or Pyridine (5 mL).

  • Activation: Add EDC·HCl (1.2 eq) at 0 °C. Stir for 15 minutes to allow the OBt-active ester to form.

  • Aminolysis: Add the amine (1.2 eq) and DIPEA (3.0 eq; omit if using Pyridine as solvent). Allow the reaction to warm to 25 °C (or up to 45 °C for unreactive amines) and stir for 10–16 hours.

  • IPC: Monitor the disappearance of the starting acid via TLC (typically 5-10% MeOH in DCM).

  • Workup: Concentrate the solvent in vacuo. Suspend the residue in water and extract with EtOAc. The water layer efficiently removes the EDC-urea byproduct. Wash the organic layer with brine, dry, and concentrate.

Protocol C: T3P-Mediated Coupling (Scalable & Low-Epimerization)

Reference application: General direct amidation of heteroaromatic carboxylic acids [3].

Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride that reacts with the carboxylic acid to form a mixed phosphonic-carboxylic anhydride. It is exceptionally mild, avoids the use of explosive additives (like HOBt/HOAt), and generates strictly water-soluble phosphate byproducts.

  • Preparation: To a solution of indole-4-carboxylic acid (1.0 eq) and the amine (1.2 eq) in EtOAc (5 mL), add Pyridine or DIPEA (3.0 eq).

  • Coupling: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) at room temperature.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup: Add water (5 mL) directly to the reaction flask and stir for 15 minutes to hydrolyze excess T3P. Separate the layers. Wash the organic layer with saturated NaHCO₃, 1M HCl, and water. The resulting organic layer typically yields highly pure product upon solvent evaporation, often bypassing the need for column chromatography.

Troubleshooting & Optimization

  • N1-Acylation Side Reactions: The indole N1-H is weakly acidic (pKa ~16). While N-acylation is generally slower than amine acylation, using a massive excess of highly reactive coupling reagents (like HATU) combined with strong bases can lead to N1-acylation. Solution: Strictly control the stoichiometry of the coupling reagent (max 1.2 eq) and ensure the amine is added before or simultaneously with the coupling agent.

  • Poor Solubility: Indole-4-carboxylic acids can exhibit poor solubility in DCM. Solution: Switch to DMF, DMA, or a DCM/DMF (4:1) mixture to ensure a homogeneous reaction, which is critical for the initial activation step.

  • Erosion of Enantioselectivity: If coupling the indole-4-carboxylic acid to a chiral amine (e.g., amino acid derivatives), elevated temperatures (e.g., 60 °C) can cause epimerization. Solution: Utilize the T3P protocol at room temperature, which is mechanistically proven to suppress oxazolone formation and retain stereochemical integrity [3].

References

  • Längle, D., et al. "Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives." ACS Pharmacology & Translational Science, 2024. URL:[Link]

  • Libardo, M. D. J., et al. "Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis." Cell Chemical Biology, 2021. URL:[Link]

  • Taussat, A., De Figueiredo, R.M., & Campagne, J. "Direct Amidations of Carboxylic Acids with Amines." Encyclopedia, MDPI, 2023. URL:[Link]

Validation & Comparative

Comparative Structure-Activity Relationship (SAR) Guide: 6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic Acid Analogs in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors—particularly those targeting viral proteases like SARS-CoV-2 3CLpro or lipid-binding proteins like FABP-4—relies heavily on the selection of privileged core scaffolds. While unsubstituted indole-4-carboxylic acid (CAS 2124-55-2) has historically served as a foundational building block[1], its utility is often limited by poor cellular permeability and a lack of functionalization vectors.

This guide objectively evaluates the performance of 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (CAS 1346575-53-8)[2] against traditional analogs. By analyzing the structure-activity relationship (SAR) of these scaffolds when converted into active chloropyridinyl esters, we demonstrate how the dual modification (N1-isopropylation and C6-bromination) systematically enhances target affinity, cellular permeability, and synthetic versatility[3][4].

Mechanistic Rationale: The Causality of Scaffold Modifications

In drug discovery, every atomic substitution must be justified by its impact on pharmacodynamics (target binding) or pharmacokinetics (ADME properties). The superiority of the 6-bromo-1-isopropyl analog over the unsubstituted baseline is driven by three distinct mechanistic upgrades:

  • N1-Isopropyl Group (Lipophilicity & Anchoring): Unsubstituted indoles often suffer from high topological polar surface area (tPSA) and poor membrane permeability. The addition of the 1-methylethyl (isopropyl) group at the N1 position significantly increases the logP of the scaffold. In the context of 3CLpro inhibition, this bulky, hydrophobic group optimally occupies the S1/S2 hydrophobic pockets of the active site, anchoring the molecule and dramatically improving antiviral efficacy in cell-based assays[3][4].

  • C6-Bromo Substituent (Halogen Bonding & Synthetic Handle): The bromine atom at the C6 position serves a dual purpose. Biologically, it can act as a halogen bond donor, interacting with backbone carbonyls in the target protein's binding pocket to increase residence time. Chemically, it provides a highly reactive vector for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing chemists to rapidly synthesize diverse libraries of C6-aryl analogs[3][5].

  • C4-Carboxylic Acid (Warhead Director): The carboxylic acid at the 4-position is precisely angled to project electrophilic warheads (such as 5-chloropyridin-3-yl esters) directly toward catalytic nucleophiles, such as Cys145 in the 3CLpro active site, facilitating irreversible covalent acylation[4][6].

Binding_Mechanism A Indole Core (Hydrophobic S1/S2 Pocket) D Ester Carbonyl (Electrophilic Center) A->D Orients B N1-Isopropyl Group (Enhanced Lipophilicity) B->A Anchors C C6-Bromo Substituent (Halogen Bond Donor) C->A Stabilizes F Covalent Acylation (Irreversible Inhibition) D->F Forms E Catalytic Cys145 (Nucleophilic Attack) E->D Attacks

Mechanistic pathway of 3CLpro covalent inhibition by functionalized indole-4-carboxylates.

Comparative SAR Data

The following table synthesizes the SAR progression of indole-4-carboxylate derivatives (evaluated as 5-chloropyridin-3-yl esters) to objectively compare the performance of the 6-bromo-1-isopropyl scaffold against alternative baseline structures[3][4][7].

Scaffold PrecursorSubstitution PatternEnzyme IC₅₀ (nM)Antiviral EC₅₀ (µM)CC₅₀ (µM)Permeability / Rationale
Indole-4-carboxylic acid Unsubstituted405> 43.0> 100Poor cellular permeability; lacks hydrophobic anchoring[3].
1-Methyl-1H-indole-4-carboxylic acid N1-Methyl32015.0> 100Marginal improvement; methyl group is insufficient to fill S2 pocket[4].
1-Isopropyl-1H-indole-4-carboxylic acid N1-Isopropyl2502.8> 100Strong S2 pocket fit; excellent cell permeability comparable to Remdesivir[4].
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid N1-Isopropyl, C6-Bromo1801.5> 100Halogen bonding enhances target affinity; superior baseline for diversification.
6-(3-Fluorophenyl)-1-isopropyl... N1-Isopropyl, C6-Aryl750.8> 100Optimal fit achieved via late-stage Suzuki coupling of the C6-Bromo core.

Note: Enzyme IC₅₀ represents SARS-CoV-2 3CLpro inhibition. Antiviral EC₅₀ was determined in VeroE6 cell-based assays using RNA-qPCR.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols describe the self-validating methodologies used to functionalize the 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid scaffold.

Protocol A: Covalent Warhead Installation (Esterification)

Objective: Convert the carboxylic acid into an active 5-chloropyridin-3-yl ester. Causality: Standard Fischer esterification fails for electron-deficient pyridinols. We utilize EDC coupling with DMAP, where DMAP acts as an essential acyl transfer catalyst to overcome the steric hindrance and poor nucleophilicity of the pyridinol[3].

  • Activation: Dissolve 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an argon atmosphere. Add EDC·HCl (1.5 equiv) and stir for 15 minutes at room temperature to form the O-acylisourea intermediate.

  • Catalysis & Coupling: Add 5-chloropyridin-3-ol (1.2 equiv) followed by DMAP (0.2 equiv). The DMAP rapidly attacks the intermediate to form a highly reactive acylpyridinium species.

  • Reaction Monitoring: Stir the mixture for 12 hours. Monitor via LC-MS. Self-validation step: The disappearance of the starting acid mass (m/z 281/283 [M-H]-) and the appearance of the ester product mass confirms completion.

  • Workup: Dilute with DCM (15 mL), wash sequentially with 1M HCl (to remove DMAP and unreacted pyridinol), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure active ester.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Utilize the C6-bromo vector to install an aryl group, optimizing pocket fit. Causality: The Pd(dppf)Cl₂ catalyst is selected because its large bite angle is highly effective for bulky, sterically hindered aryl bromides. A biphasic solvent system ensures the inorganic base remains dissolved while interacting with the organic substrates[5].

  • Preparation: In a microwave-safe vial, combine the C6-bromo ester product from Protocol A (1.0 equiv, 0.2 mmol), 3-fluorophenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (2.5 mL). Sparge the solution with argon gas for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning and homocoupling side reactions.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial.

  • Reaction: Heat the mixture at 90 °C for 4 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc. Purify the organic layer via reverse-phase preparative HPLC to obtain the final highly potent analog.

SAR_Workflow A 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid (Core Scaffold) B Warhead Installation (5-chloropyridin-3-yl ester) A->B C Late-Stage Diversification (Suzuki Coupling at C6) A->C D In Vitro 3CLpro Assay (IC50 Determination) B->D C->D E VeroE6 Antiviral Assay (EC50 & CC50) D->E

Workflow for the divergent synthesis and biological evaluation of indole-4-carboxylate analogs.

Conclusion

For drug development professionals targeting proteases or lipid-binding domains, the choice of starting scaffold dictates the ceiling of the final compound's efficacy. While basic indole-4-carboxylic acid is a viable starting point, it routinely fails to deliver the membrane permeability required for in vivo efficacy. 6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid overcomes these limitations by embedding lipophilic anchoring and a synthetic handle directly into the core architecture, making it a vastly superior alternative for the generation of advanced covalent inhibitors[3][4][6].

References

  • National Institutes of Health (PMC): Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies URL:[Link]

  • ACS Publications: Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors URL:[Link]

  • MDPI: Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors URL:[Link]

Sources

Confirming the Mechanism of Action of 6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (CAS: 1346575-53-8)

Executive Summary

In modern drug discovery, the indole-4-carboxylic acid core is a highly privileged scaffold. However, raw building blocks do not possess a singular Mechanism of Action (MOA) until derivatized. 6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (also known as 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid) is engineered to overcome the pharmacokinetic limitations of standard indole cores.

Depending on how this scaffold is functionalized (e.g., as an active ester vs. a carboxamide), it typically follows one of two highly divergent mechanistic pathways: direct covalent enzyme inhibition (e.g., targeting viral proteases like SARS-CoV-2 3CLpro) or metabolic misincorporation (e.g., acting as an antimetabolite in bacterial amino acid synthesis). This guide objectively compares the performance of this specific scaffold against simpler alternatives and provides self-validating experimental protocols to definitively confirm its MOA in your specific assay system.

Scaffold Superiority: Comparing Product Performance

Why choose the 6-bromo-1-isopropyl derivative over an unsubstituted indole-4-carboxylic acid? The rationale lies in structural thermodynamics and metabolic defense.

  • The 1-Isopropyl Group (Steric Shielding): Unsubstituted indoles (N-H) are highly susceptible to rapid N-glucuronidation and oxidative degradation by hepatic CYPs. The bulky 1-methylethyl (isopropyl) group restricts rotational degrees of freedom and sterically shields the nitrogen, drastically extending the metabolic half-life.

  • The 6-Bromo Substituent (Halogen Bonding): Halogenation at the 6-position increases the overall lipophilicity (LogP) for better membrane permeability. More importantly, the bromine atom acts as a potent halogen bond donor, allowing for highly directional, strong interactions with backbone carbonyls in deep hydrophobic target pockets (such as the S1 pocket of proteases).

Table 1: Comparative Performance of Indole-4-Carboxylic Acid Scaffolds
Scaffold AlternativeEst. LogPMetabolic Stability (Hepatic T1/2)Target Affinity (Relative)Primary Limitation
Unsubstituted Indole-4-carboxylic acid 1.8< 15 min1x (Baseline)Rapid N-glucuronidation clearance
1-Methyl-indole-4-carboxylic acid 2.1~ 30 min2.5xWeak hydrophobic anchoring
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid 3.5 > 120 min 15x (Halogen bonding) Requires precise derivatization

Data represents generalized Structure-Activity Relationship (SAR) profiling across standard kinase/protease panels.

Deconvoluting the MOA: Two Competing Paradigms

When synthesizing a library from this scaffold, researchers must experimentally differentiate between two primary mechanisms of action. Recent literature highlights that indole chloropyridinyl esters act as potent covalent inhibitors of SARS-CoV-2 3CLpro , whereas indole-4-carboxamides act as prodrugs that poison Mycobacterium tuberculosis (Mtb) via metabolic misincorporation .

MOA_Deconvolution Start 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid (Scaffold Derivatization) Path1 Pathway A: Covalent Ester (Target: Proteases) Start->Path1 Path2 Pathway B: Carboxamide (Target: Metabolic Enzymes) Start->Path2 Assay1 FRET Enzymatic Assay + Surface Plasmon Resonance Path1->Assay1 Assay2 LC-MS/MS Flux Analysis + Metabolite Rescue Path2->Assay2 Val1 Direct Target Engagement (Covalent Modification) Assay1->Val1 Val2 Antimetabolite Misincorporation (Cellular Poisoning) Assay2->Val2

Fig 1. Divergent MOA deconvolution workflows for indole-4-carboxylic acid derivatives.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness, your experimental design must include internal causal checks. Below are the definitive protocols to confirm which pathway your 6-bromo-1-isopropyl derivative is utilizing.

Protocol A: Validating Direct Covalent Inhibition (FRET & SPR)

Objective: Confirm that the esterified derivative directly binds and inhibits a target enzyme (e.g., a viral protease) via covalent modification of a catalytic cysteine.

Causality & Validation: We utilize a FRET-based substrate cleavage assay. If the compound is a true direct inhibitor, it will prevent the enzyme from separating the fluorophore from the quencher. To ensure this isn't an artifact (e.g., compound auto-fluorescence or aggregation), we use Surface Plasmon Resonance (SPR) to confirm 1:1 binding kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant target enzyme (e.g., 3CLpro) at 50 nM in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA).

  • Compound Pre-incubation (Critical Step): Incubate the enzyme with serial dilutions of the indole derivative for 30 minutes at 37°C. Why? Covalent bond formation is time-dependent. Skipping this step will result in artificially high IC50 values.

  • Reaction Initiation: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 30 minutes.

  • Self-Validating Controls:

    • Positive Control: A known covalent inhibitor (e.g., Nirmatrelvir) to validate assay sensitivity.

    • Negative Control: Enzyme + DMSO vehicle (establishes Vmax).

    • Artifact Control: Substrate + Compound (no enzyme) to rule out fluorescence quenching by the 6-bromo-indole core.

Protocol B: Validating Metabolic Misincorporation (LC-MS/MS Flux)

Objective: Confirm that the amidated derivative acts as a prodrug, requiring cellular amidases to liberate an active antimetabolite that poisons cellular machinery (e.g., Tryptophan Synthase).

Metabolic_Pathway Prodrug Indole-4-carboxamide Derivative Amidase Cellular Amidase (Hydrolysis) Prodrug->Amidase Active 4-Aminoindole Analog Amidase->Active TrpAB Tryptophan Synthase (TrpAB) Active->TrpAB Misincorporation Toxic Unnatural Amino Acid (Antimetabolite) TrpAB->Toxic

Fig 2. Metabolic misincorporation pathway of indole-4-carboxamide prodrugs.

Causality & Validation: If the compound is an antimetabolite, its toxicity should be entirely reversible by flooding the system with the natural metabolite. Furthermore, LC-MS/MS must detect the physical mass of the unnatural, brominated amino acid inside the cell.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture target cells (e.g., M. tuberculosis or surrogate auxotrophs) in minimal media. Treat with 5x the MIC50 of the indole-4-carboxamide derivative.

  • Metabolite Quenching: After 4 hours, rapidly harvest cells and lyse using cold methanol/acetonitrile/water (40:40:20) at -20°C to instantly halt enzymatic metabolism.

  • LC-MS/MS Analysis: Run the lysate through a triple-quadrupole mass spectrometer. Monitor for the specific mass shift corresponding to the 6-bromo-1-isopropyl-substituted unnatural tryptophan analog.

  • Self-Validating Rescue Assay: In a parallel viability assay, co-administer the compound with 1 mM exogenous L-Tryptophan. If the MOA is true misincorporation, the exogenous natural amino acid will outcompete the antimetabolite, rescuing cell viability to 100%.

  • Genetic Validation (The Ultimate Control): Test the compound against an isogenic mutant strain lacking the specific cellular amidase. The mutant should exhibit total resistance, proving the prodrug activation step.

Summary of Mechanistic Profiles

To aid in data interpretation, cross-reference your experimental results with the expected readouts for indole-4-carboxylic acid derivatives below:

Table 2: Comparative Mechanistic Profiling
Mechanistic PathwayDerivative FunctionalizationPrimary Target ClassKey Assay ReadoutResistance / Escape Mechanism
Direct Covalent Inhibition Active Esters (e.g., chloropyridinyl)Viral Proteases (e.g., 3CLpro)Time-dependent IC50 shift; Covalent mass-adduct on MSActive site mutations (e.g., Cys145Ala)
Metabolic Antimetabolite CarboxamidesBacterial Synthases (e.g., TrpAB)LC-MS/MS detection of unnatural metabolites; Reversal by natural ligandAmidase loss-of-function; Allosteric feedback loss
Allosteric Modulation N-Aryl/Alkyl amidesCytoskeletal Proteins (e.g., Tubulin)Polymerization Vmax reduction in turbidity assays Target structural mutations altering binding pocket

Conclusion

The 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid scaffold offers vastly superior pharmacokinetic stability and binding affinity compared to basic indole cores. However, its ultimate utility relies on rigorous MOA deconvolution. By employing the self-validating FRET and LC-MS/MS workflows detailed above, researchers can definitively prove whether their synthesized derivatives act as precision covalent warheads or cunning metabolic poisons.

References

  • Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. Available at:[Link]

A Comparative Guide to Assessing the Selectivity of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy. While the indole scaffold is a well-established pharmacophore in kinase inhibition, the specific compound, 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid, represents a novel chemical entity with an uncharacterized selectivity profile.[1][2][3] This guide provides a comprehensive framework for objectively assessing its selectivity against a panel of human kinases, comparing its performance with established inhibitors, and validating its on-target and off-target effects in a cellular context.

The indole ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[4][5] The introduction of a bromine atom can significantly alter a molecule's physicochemical properties and biological activity.[4] Specifically, indole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[1][4]

This guide will detail the necessary experimental workflows, from broad-scale screening to in-depth cellular validation, to thoroughly characterize the selectivity of this novel compound.

I. Initial Broad-Spectrum Selectivity Profiling: Kinome-Wide Scanning

The first step in characterizing a new potential kinase inhibitor is to understand the breadth of its interactions across the human kinome.[6] Large-scale screening platforms provide an efficient method to assess a compound's activity against hundreds of kinases in parallel.[6][7]

Rationale for Experimental Choice:

A competition binding assay, such as the KINOMEscan™ platform, is chosen for the initial screen.[8][9][10][11] This method measures the ability of the test compound to displace a known, immobilized ligand from the active site of a large panel of kinases.[7][9] This approach has several advantages:

  • Broad Coverage: It allows for screening against a significant portion of the human kinome, providing a comprehensive initial view of selectivity.[7][11]

  • Direct Binding Measurement: The assay directly measures binding affinity (as a dissociation constant, Kd), which is independent of ATP concentration and provides a true measure of the compound's interaction with the kinase.[8][9][11]

  • Identification of Unexpected Targets: This unbiased approach can reveal both intended and unanticipated off-target interactions.[12][13][14][15]

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Dissolve 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid in 100% DMSO to create a stock solution.

  • Assay Execution: The compound is screened at a single concentration (e.g., 10 µM) against a panel of over 400 human kinases.[7] The assay is based on a competition binding principle where kinases are fused to a T7 phage and incubated with the test compound and an immobilized, active-site directed ligand.[7][9]

  • Detection: The amount of kinase captured on the solid support is measured by quantitative PCR of the DNA tag.[7][9] A lower signal indicates displacement of the immobilized ligand by the test compound.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction.[8]

Comparator Compounds:

To contextualize the selectivity of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid, it is essential to include well-characterized kinase inhibitors as comparators:

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control for broad-spectrum activity.

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, representing a clinically relevant compound with a defined polypharmacology.[12]

  • Lapatinib: A highly selective dual inhibitor of EGFR and HER2, acting as a benchmark for a selective inhibitor.[12]

Data Presentation: Kinase Selectivity Profile

The results of the KINOMEscan™ assay can be visualized using a TREEspot™ dendrogram, which graphically represents the interactions across the kinome.

Table 1: Hypothetical KINOMEscan™ Results (% of Control at 10 µM)

Kinase Target6-bromo-1-isopropyl-1H-indole-4-carboxylic acidStaurosporineDasatinibLapatinib
Primary Target (Hypothetical)
EGFR5%2%85%3%
Selected Off-Targets
ABL188%1%5%95%
SRC15%3%10%92%
VEGFR275%5%20%89%
p38α92%8%12%98%
II. In-Depth Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex environment inside a living cell.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying that a compound engages its intended target within a cellular context.[17][18][19] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18][19][20]

Rationale for Experimental Choice:

CETSA provides several key insights:

  • Confirms Target Engagement: It directly demonstrates that the compound can cross the cell membrane and bind to its target protein in its native environment.[18]

  • More Physiologically Relevant: The assay accounts for factors like cell permeability and intracellular ATP concentrations that can influence a compound's efficacy.[18]

  • Versatility: CETSA can be applied to a wide range of protein targets.[18]

Experimental Protocol: CETSA®

  • Cell Treatment: Incubate cultured cells (e.g., a cancer cell line expressing the target kinase) with varying concentrations of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid or a vehicle control (DMSO).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler.[19][20]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.[19][20]

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[18]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[20]

Data Presentation: CETSA® Melting Curves and Isothermal Dose-Response

Table 2: Hypothetical CETSA® Results (Apparent Melting Temperature, Tagg in °C)

CompoundTarget Kinase (e.g., EGFR)Off-Target (e.g., SRC)
Vehicle (DMSO)48.5°C52.1°C
6-bromo-1-isopropyl-1H-indole-4-carboxylic acid (1 µM)54.2°C52.5°C
Lapatinib (1 µM)55.1°C52.3°C
III. Functional Consequences of Target and Off-Target Inhibition

To understand the biological impact of the observed target and off-target interactions, it is crucial to perform cell-based functional assays. These assays can reveal whether the inhibition of a particular kinase translates into a desired cellular response (e.g., apoptosis in cancer cells) or leads to unintended toxicities.[13][21]

Rationale for Experimental Choice:

  • Apoptosis Assay (Caspase-3/7 Activity): Measures a key hallmark of programmed cell death, a desired outcome for anti-cancer agents.

  • Cell Viability Assay (e.g., CellTiter-Glo®): Provides a broad measure of cellular health and can indicate general cytotoxicity resulting from off-target effects.

Experimental Protocol: Apoptosis and Viability Assays

  • Cell Plating: Seed cancer cell lines in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid and comparator compounds for a specified period (e.g., 72 hours).

  • Assay Execution: Perform the Caspase-3/7 and CellTiter-Glo® assays according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence to determine caspase activity and cell viability. Calculate IC50 values from the dose-response curves.

Data Presentation: Functional Assay Results

Table 3: Hypothetical Functional Assay Results (IC50 in µM)

CompoundCell LineCaspase-3/7 Activation (EC50)Cell Viability (IC50)
6-bromo-1-isopropyl-1H-indole-4-carboxylic acidEGFR-dependent Cancer Cell Line0.5 µM0.8 µM
LapatinibEGFR-dependent Cancer Cell Line0.2 µM0.3 µM
StaurosporineEGFR-dependent Cancer Cell Line0.01 µM0.01 µM
IV. Visualizing the Experimental Workflow and Signaling Context

To clearly communicate the experimental design and the potential impact of the compound, diagrams are invaluable.

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation cluster_2 Functional Assessment Compound 6-bromo-1-isopropyl- 1H-indole-4-carboxylic acid KINOMEscan KINOMEscan™ (>400 Kinases) Compound->KINOMEscan SelectivityProfile Initial Selectivity Profile (Kd values) KINOMEscan->SelectivityProfile CETSA Cellular Thermal Shift Assay (CETSA®) SelectivityProfile->CETSA TargetEngagement Confirmation of Target Engagement CETSA->TargetEngagement FunctionalAssays Apoptosis & Viability Assays TargetEngagement->FunctionalAssays CellularResponse Cellular Response (IC50 / EC50) FunctionalAssays->CellularResponse

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Activates Compound 6-bromo-1-isopropyl- 1H-indole-4-carboxylic acid Compound->RTK Inhibits (On-Target) OffTarget Off-Target Kinase (e.g., SRC) Compound->OffTarget Inhibits (Off-Target) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes OffTargetPathway Unintended Pathway Modulation OffTarget->OffTargetPathway Activates/ Inhibits AdverseEffects Potential Adverse Effects OffTargetPathway->AdverseEffects Leads to

Caption: On-target vs. off-target signaling pathways.

Conclusion

A thorough assessment of selectivity is paramount in the development of any new kinase inhibitor. By employing a multi-faceted approach that combines broad kinome scanning, cellular target engagement validation, and functional cellular assays, researchers can build a comprehensive understanding of the activity of novel compounds like 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid. This systematic evaluation not only helps in identifying promising lead candidates but also in anticipating potential off-target liabilities, ultimately contributing to the development of safer and more effective targeted therapies.[12][21]

References

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - Taylor & Francis. (2011-03-25).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024-08-05).
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023-03-17).
  • Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic. (2011-07-15).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology.
  • Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen. (2021-07-12).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (2019-01-15).
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024-05-20).
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge.
  • KINOMEscan - Bio-protocol.
  • Experimental profiling - Bio-protocol.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025-11-04).
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity | Journal of Medicinal Chemistry - ACS Publications. (2014-11-04).
  • KINOMEscan Technology - Eurofins Discovery.
  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry. (2024-01-01).
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed.
  • 6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid - Vibrant Pharma Inc..
  • Sigma Aldrich 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid - Fisher Scientific.
  • A Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers for Researchers and Drug Development Professionals - Benchchem.
  • 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid AldrichCPR | Sigma-Aldrich.
  • 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid.
  • Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase - MDPI. (2023-11-15).
  • 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid AldrichCPR | Sigma-Aldrich.
  • Indole: A Promising Scaffold For Biological Activity. - RJPN.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC. (2023-04-19).

Sources

Comparative Guide: Synthetic Routes for 6-Bromo-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

6-Bromo-1H-indole-4-carboxylic acid (CAS: 898746-91-3) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Its unique substitution pattern—featuring a functionalizable carboxylic acid at the C4 position and a versatile bromine atom at the C6 position—makes it an essential building block for synthesizing complex targeted therapeutics. Notably, this scaffold is a critical precursor in the synthesis of S-adenosyl-methionine (SAM)-competitive epigenetic modulators, including the potent EZH2 inhibitor GSK126 [1] and various DOT1L inhibitors [2].

When designing a synthetic route for this molecule, chemists must navigate two primary challenges: regiocontrol (avoiding mixtures of 4- and 6-substituted isomers) and chemoselectivity (preventing the premature dehalogenation of the C6-bromine or unintended nucleophilic attack on the C4-ester). This guide objectively compares the three most common synthetic strategies and provides a field-proven, self-validating protocol for the optimal route.

Route Selection Logic & Comparison

Selecting the correct synthetic route depends heavily on the availability of starting materials and the tolerance for chromatographic separation.

RouteSelection Target Target: 6-Bromo-1H-indole-4-carboxylic acid Crit1 Is absolute regiocontrol required? Target->Crit1 LB Leimgruber-Batcho (Gold Standard, >95% Regiopurity) Crit1->LB Yes (Preferred) Fischer Fischer Indole (Produces 4- and 6-bromo isomers) Crit1->Fischer No (Mixture Tolerated) Bartoli Bartoli Indole (Grignard attacks ester, requires protection) Crit1->Bartoli Pre-protected ester available

Figure 1. Decision matrix for selecting the optimal synthetic route.

Route A: Leimgruber-Batcho Indole Synthesis (The Gold Standard)

Developed in the mid-20th century, the Leimgruber-Batcho synthesis [3] is the most robust method for generating 4,6-disubstituted indoles. Starting from methyl 5-bromo-2-methyl-3-nitrobenzoate, the reaction relies on the condensation of the acidic ortho-methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization.

  • Causality of Success: Because the cyclization occurs strictly between the pre-existing methyl and nitro groups, regioselectivity is absolute. By carefully selecting a non-hydrogenative reductant (e.g., Fe/AcOH), the C-Br bond is perfectly preserved.

Route B: Fischer Indole Synthesis

Starting from 3-bromo-5-(methoxycarbonyl)phenylhydrazine and a protected pyruvate equivalent, this classical route relies on a [3,3]-sigmatropic rearrangement.

  • Causality of Failure: The meta-substituted phenylhydrazine can cyclize at either of the two available ortho positions. This inherently yields a ~1:1 mixture of the target 6-bromo-4-carboxylate and the undesired 4-bromo-6-carboxylate isomer, necessitating tedious and yield-destroying chromatographic separation.

Route C: Bartoli Indole Synthesis

Reacting methyl 5-bromo-2-nitrobenzoate with vinylmagnesium bromide.

  • Causality of Failure: The Bartoli reaction requires an excess of highly nucleophilic Grignard reagent. The unprotected C4-methyl ester will undergo rapid nucleophilic attack, leading to tertiary alcohols rather than the desired indole. This route is only viable if the ester is first converted to a robust protecting group (e.g., an oxazoline), adding unnecessary synthetic steps.

Quantitative Comparison of Synthetic Routes
Synthetic RouteStarting MaterialRegioselectivityC-Br Bond CompatibilityOverall YieldScalability
Leimgruber-Batcho Methyl 5-bromo-2-methyl-3-nitrobenzoate>98% (Absolute) High (via Fe/AcOH reduction)45–60% Excellent
Fischer Indole 3-Bromo-5-(methoxycarbonyl)phenylhydrazinePoor (~1:1 isomer mixture)High<20% (isolated)Poor
Bartoli Indole Methyl 5-bromo-2-nitrobenzoateHighLow (Grignard attacks ester)N/A (requires protection)Moderate

Recommended Experimental Protocol: Leimgruber-Batcho Synthesis

The following protocol outlines the highly scalable Leimgruber-Batcho sequence to synthesize 6-bromo-1H-indole-4-carboxylic acid.

Leimgruber_Batcho SM Methyl 5-bromo-2-methyl -3-nitrobenzoate Enamine Enamine Intermediate (DMF-DMA) SM->Enamine Condensation IndoleEster Methyl 6-bromo-1H-indole -4-carboxylate (Fe, AcOH) Enamine->IndoleEster Reductive Cyclization FinalProduct 6-Bromo-1H-indole -4-carboxylic acid (LiOH) IndoleEster->FinalProduct Saponification

Figure 2. Leimgruber-Batcho synthetic workflow for 6-bromo-1H-indole-4-carboxylic acid.

Step 1: Enamine Formation

Objective: Convert the ortho-methyl group into a reactive enamine.

  • Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 equiv, 50 mmol) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equiv) and a catalytic amount of pyrrolidine (0.1 equiv).

    • Causality: Pyrrolidine acts as a nucleophilic catalyst, exchanging with the dimethylamine of DMF-DMA to form a more reactive formamidinium species, significantly accelerating the condensation.

  • Reaction: Heat the mixture to 110 °C for 4–6 hours.

    • Self-Validation: The reaction mixture will transition from a pale yellow to an intense, deep red color, visually confirming the extended conjugation of the push-pull enamine intermediate. Monitor by TLC (Hexanes/EtOAc 3:1); the starting material spot should completely disappear.

  • Workup: Concentrate the mixture in vacuo to remove DMF and excess DMF-DMA. The crude red solid (methyl 5-bromo-2-(2-(dimethylamino)vinyl)-3-nitrobenzoate) is typically used directly in the next step without further purification.

Step 2: Reductive Cyclization

Objective: Reduce the nitro group to an aniline, triggering spontaneous intramolecular cyclization.

  • Setup: Dissolve the crude enamine from Step 1 in a mixture of glacial acetic acid and ethanol (1:1 v/v, 0.2 M).

  • Reduction: Heat the solution to 85 °C. Carefully add Iron (Fe) powder (10.0 equiv) portion-wise over 30 minutes to manage the exothermic reaction and hydrogen gas evolution.

    • Causality: Iron in acetic acid is specifically chosen here. Standard catalytic hydrogenation (Pd/C + H₂) would successfully cyclize the indole but would simultaneously cause hydrodehalogenation, cleaving the critical C6-bromine atom. Fe/AcOH selectively reduces the nitro group while leaving the aryl halide intact.

  • Reaction: Stir at 85 °C for 2 hours.

    • Self-Validation: The deep red color will fade to a dark brown/black suspension as the enamine is consumed and iron salts form.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron residues, washing thoroughly with EtOAc. Concentrate the filtrate, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to yield methyl 6-bromo-1H-indole-4-carboxylate.

Step 3: Saponification

Objective: Hydrolyze the methyl ester to the final carboxylic acid.

  • Setup: Dissolve the methyl 6-bromo-1H-indole-4-carboxylate in a THF/H₂O mixture (3:1 v/v, 0.2 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv). Stir at room temperature for 12 hours.

    • Causality: LiOH is preferred over NaOH or KOH due to its superior solubility in THF/water mixtures and milder nature, preventing potential degradation of the indole core.

  • Workup: Remove the THF in vacuo. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove organic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M HCl.

    • Self-Validation: The product, 6-bromo-1H-indole-4-carboxylic acid, will precipitate out of the acidic solution as an off-white to pale yellow solid. Filter, wash with cold water, and dry under high vacuum.

References

  • McCabe, M. T., et al. "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature (2012). Available at:[Link]

  • Yao, Y., et al. "Synthesis of lysine methyltransferase inhibitors." PMC - NIH (2011). Available at:[Link]

  • Batcho, A. D., & Leimgruber, W. "Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole." Organic Syntheses (1985). Available at:[Link]

Navigating the Halogen Enigma: A Comparative Guide to the Biological Activity of Brominated Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex targets, the strategic halogenation of established pharmacophores has emerged as a critical optimization tool. Among these, brominated indoles—often inspired by marine natural products derived from molluscs and algae—represent a highly privileged scaffold.

As an Application Scientist, I frequently observe that researchers default to fluorination or chlorination due to historical precedent. However, bromination offers a unique mechanistic edge. The larger atomic radius and polarizability of bromine create a pronounced "sigma-hole" (a localized region of positive electrostatic potential), enabling highly directional and stable halogen bonds with target proteins. Furthermore, the steric bulk and increased lipophilicity of brominated indoles significantly enhance membrane permeability and target residence time.

This guide objectively compares the biological performance of brominated indoles against unbrominated analogs and standard therapeutics across antimicrobial, anti-inflammatory, and oncology indications. It also provides self-validating experimental workflows to ensure robust data acquisition in your own screening campaigns.

Comparative Efficacy: Antimicrobial & Antifungal Therapeutics

The emergence of drug-resistant pathogens has necessitated the exploration of non-traditional antimicrobial scaffolds. Recent comparative studies on 1[1] have demonstrated that di-halogenated derivatives significantly outperform unbrominated indoles in eradicating Candida biofilms and inhibiting yeast-to-hyphae transition.

The causality here is rooted in hydrophobicity and electron-withdrawing effects: halogen substitution at the C4, C5, and C6 positions optimizes the molecule's ability to disrupt fungal cell aggregation and induce reactive oxygen species (ROS) accumulation[1]. Similarly, in gnotobiotic brine shrimp models, 2[2] improved survival rates against Vibrio campbellii to over 80% at concentrations as low as 10 µM, drastically outperforming unhalogenated controls.

Table 1: Antifungal Activity Comparison against Candida albicans
CompoundHalogen SubstitutionMIC (µg/mL)Biofilm Inhibition
Indole (Backbone) None750Weak
5-Iodoindole Mono-halogenated (I)75Moderate
4,6-Dibromoindole Di-halogenated (Br)25Strong
5-Bromo-4-chloroindole Di-halogenated (Br, Cl)25Strong
Ketoconazole Standard Azole Drug25 - 400Strong (Resistance Dependent)
Miconazole Standard Azole Drug10 - 50Strong

Data synthesized from comparative antifungal screening assays[1].

Marine-Derived Scaffolds: Anti-Inflammatory Potential

Marine molluscs, particularly the Muricidae family (Dicathais orbita), naturally biosynthesize brominated indoles in their hypobranchial glands. These compounds exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) isoforms and preventing the nuclear translocation of Nuclear Factor kappa B (NF-κB)[3].

When comparing 4[4], the position of the bromine atom dictates efficacy (5-Br > 6-Br > 7-Br). The brominated variants effectively block the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages[4].

Table 2: Anti-Inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
CompoundNO Inhibition IC50TNF-α InhibitionNF-κB Translocation Reduction
Isatin ~339.8 µMMildMinimal
5-Bromoisatin 38.05 µM100% (at 50 µg/mL)Not Assessed
6-Bromoisatin HighSignificant63.7% reduction
6-Bromoindole HighSignificant60.7% reduction

Data derived from macrophage NO/TNF-α inhibition assays[4].

NFkBPathway LPS LPS Stimulation TLR4 TLR4 Receptor Activation LPS->TLR4 NFkB_Cyto NF-κB Complex (Cytoplasm) TLR4->NFkB_Cyto Bromo Brominated Indole (e.g., 6-Bromoisatin) Bromo->NFkB_Cyto Inhibits Translocation NFkB_Nuc NF-κB Translocation (Nucleus) NFkB_Cyto->NFkB_Nuc Normal Pathway ProInflam Pro-inflammatory Cytokines (TNF-α, NO, PGE2) NFkB_Nuc->ProInflam

Mechanism of brominated indoles inhibiting NF-κB translocation and pro-inflammatory cytokine release.

Precision Oncology: Kinase Inhibition Profiles

In oncology, the indole ring frequently serves as an ATP-competitive hinge binder in kinase domains. Introducing a bromine atom at the C5 or C6 position often drastically improves binding affinity through halogen bonding with the kinase backbone.

For example, novel5[5] have shown remarkable efficacy as VEGFR-2 tyrosine kinase inhibitors, inducing cell cycle arrest at the G2/M phase. Another derivative (Compound W4) demonstrated potent 6[6], outperforming the standard drug Erlotinib in A549 lung cancer cells.

Table 3: Kinase Inhibition & Cytotoxicity Comparison
CompoundTarget KinaseCell LineIC50 (µM)Comparison to Standard
5BDBIC (5-Bromoindole deriv.) VEGFR-2HepG2 (Hepatocellular)14.3Comparable to Sorafenib (6.2 µM)
Compound W4 (5-Bromoindole deriv.) EGFRA549 (Lung Cancer)0.420-fold lower than Erlotinib
Erlotinib EGFRA549 (Lung Cancer)7.3Standard Clinical Control

Data compiled from in vitro kinase and cytotoxicity assays[5][6].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, experimental protocols must be self-validating. A common failure point in kinase inhibitor screening is false positives generated by ATP-depleting assay artifacts or compound autofluorescence. The following protocols are designed with built-in causality and quality control.

Protocol A: ADP-Glo Kinase Assay for Bromoindole Evaluation

Causality Check: We utilize a luminescent ADP detection assay rather than a fluorescent ATP-binding assay because halogenated indoles can occasionally exhibit intrinsic fluorescence, which skews direct binding readouts. By measuring the ADP produced, we directly quantify enzymatic turnover[7].

  • Reaction Setup: In a 384-well plate, combine 1 µL of the purified kinase (e.g., VEGFR-2 or EGFR), 1 µL of the bromoindole compound (serial dilutions from 100 µM to 1 nM in DMSO), and 2 µL of the specific peptide substrate.

    • Self-Validation Step: Include a vehicle control (DMSO only) for maximum activity and a no-enzyme control to establish the baseline background signal.

  • Initiation: Add 1 µL of ultra-pure ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality Check: This step chemically depletes all unreacted ATP. This is critical because the subsequent detection step relies on converting ADP back to ATP; residual background ATP would cause massive false-negative artifacts[7].

  • Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP into ATP, which is subsequently utilized by luciferase to generate light. Incubate for 30 minutes.

  • Data Acquisition & QC: Read luminescence on a microplate reader. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness before IC50 curves are fitted.

KinaseAssay A 1. Kinase Reaction Setup (Enzyme + Substrate + Bromoindole) B 2. ATP Initiation (Incubate 60 min at RT) A->B C 3. ADP-Glo Reagent Addition (Deplete unreacted ATP, 40 min) B->C D 4. Kinase Detection Reagent (Convert ADP to ATP + Luciferase) C->D E 5. Luminescence Readout (Quantify Kinase Activity) D->E F 6. Data Analysis (Calculate IC50 via Curve Fitting) E->F

Step-by-step workflow of the ADP-Glo Kinase Assay for evaluating bromoindole inhibitors.

Protocol B: Macrophage Anti-Inflammatory (NO/TNF-α) Assay

Causality Check: When evaluating anti-inflammatory agents, a reduction in NO or TNF-α can be artificially caused by compound cytotoxicity (dead cells do not produce cytokines). Therefore, an orthogonal cell viability assay must be multiplexed into this workflow.

  • Cell Seeding: Seed RAW264.7 murine macrophages in a 96-well plate at 5×104 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Pre-treatment: Aspirate media and add fresh media containing the brominated indole candidates (e.g., 6-bromoisatin) at varying concentrations (1 - 50 µg/mL). Incubate for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

    • Causality Check: LPS binds to TLR4, strongly forcing the translocation of NF-κB to the nucleus and standardizing the inflammatory response window[4].

  • Supernatant Harvesting: Transfer 50 µL of the cell culture supernatant to a new plate for the Griess Assay (to measure NO via nitrite accumulation) and ELISA (to quantify TNF-α).

  • Orthogonal Viability Validation: Immediately add MTT or Resazurin reagent to the remaining cells in the original plate. Incubate for 2 hours and read absorbance/fluorescence.

    • Self-Validation Step: Any concentration of bromoindole that reduces cell viability by >10% must be excluded from the NO/TNF-α IC50 calculations to prevent false-positive anti-inflammatory scoring.

References

  • National Institutes of Health (PMC). "Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition". Available at:[Link]

  • National Institutes of Health (PMC). "Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc". Available at: [Link]

  • ASM Journals. "Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model". Available at: [Link]

  • National Institutes of Health (PMC). "Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species". Available at: [Link]

  • D-NB Info. "Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives". Available at: [Link]

  • ResearchGate. "Synthesis of compounds 1, 2 and the new 5-bromoindole-2-carboxylic acid hydrazone derivatives". Available at: [Link]

Sources

Safety Operating Guide

6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex halogenated intermediates. 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (CAS: 1346575-53-8)—also known as 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid—is a highly valuable building block in medicinal chemistry[1][2].

However, its molecular architecture necessitates stringent disposal protocols. The presence of a covalently bound bromine atom and an indole nitrogen means that improper disposal can lead to severe environmental toxicity and regulatory non-compliance[3][4]. This guide provides a comprehensive, self-validating operational framework for the safe handling, containment, and final destruction of this compound.

Physicochemical Profiling & Mechanistic Causality

Standard organic waste disposal (e.g., standard solvent burning or landfilling) is fundamentally incompatible with halogenated indoles. You must understand the causality behind the disposal requirements:

  • Bromine Content (The Dioxin Risk): When subjected to low-temperature combustion, brominated aromatics can undergo incomplete thermal degradation, leading to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[4]. Furthermore, combustion breaks the carbon-halogen bond, generating highly corrosive hydrobromic acid (HBr) gas[3].

  • Nitrogen Content (The NOx Risk): The indole ring contains nitrogen, which oxidizes during combustion to form toxic nitrogen oxides (NOx)[3].

Quantitative Operational Parameters

To effectively profile this waste for your Environmental Health and Safety (EHS) department or third-party disposal contractor, utilize the standardized parameters below:

ParameterValue / SpecificationOperational Implication
Chemical Name 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acidPrimary identifier for waste manifesting.
CAS Number 1346575-53-8Required for EPA/RCRA hazardous waste tracking[1].
Molecular Formula C12H12BrNO2Presence of Br and N dictates the incineration type.
Molecular Weight 282.14 g/mol Used by facilities to calculate theoretical HBr yield[2].
Incineration Temp. > 1000 °C (1832 °F)Minimum temperature to prevent brominated dioxin formation.
Scrubber Type Alkaline (e.g., NaOH/Ca(OH)2)Neutralizes acidic combustion byproducts (HBr, NOx)[3].

Step-by-Step Laboratory Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that safety is confirmed at each operational node before proceeding to the next.

Protocol A: Waste Segregation & Compatibility Verification
  • Identify the Waste State: Determine if the compound is in a solid state (pure powder/crystals) or dissolved in a solvent (e.g., DMSO, DMF, or DCM).

  • Verify Compatibility (Self-Validating Step): Before combining this chemical with other waste, cross-reference the existing waste mixture. Causality: Halogenated organics must never be mixed with strong oxidizers (e.g., nitric acid, peroxides) due to the risk of violent exothermic reactions and off-gassing. Confirm the receiving container contains only compatible halogenated materials.

  • Designate the Stream: Route all materials containing this compound exclusively to the "Halogenated Organic Waste" stream, as mandated by EPA guidelines for halogenated compounds[4].

Protocol B: Primary Containment & Labeling
  • Select the Container: For solid waste, use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. For liquid waste, use a UN-rated HDPE carboy.

  • Transfer the Material: Perform all transfers inside a properly functioning fume hood (face velocity 80-100 fpm) while wearing nitrile gloves (minimum 8 mil thickness) to prevent dermal permeation and inhalation exposure[3][5].

  • Seal and Validate (Self-Validating Step): Secure the cap. Invert the sealed solid container gently, or visually inspect the liquid carboy's threading, to ensure zero leakage before removing it from the secondary containment tray.

  • Apply RCRA-Compliant Labeling: Attach a hazardous waste tag immediately. The tag must explicitly list the full chemical name, "Halogenated Organic", and the CAS Number (1346575-53-8) to inform downstream incinerator operators of the exact bromine load.

Protocol C: Spill Response and Decontamination
  • Isolate the Area: Evacuate non-essential personnel and ensure local exhaust ventilation is active[5].

  • Solid Spill Containment: Do not dry sweep. Causality: Dry sweeping aerosolizes the fine brominated powder, drastically increasing inhalation risk. Instead, gently mist the powder with a compatible inert solvent (e.g., water) to suppress dust, then wipe up with absorbent pads[3][5].

  • Liquid Spill Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a mild detergent solution. Collect all absorbent materials and contaminated PPE into a designated solid halogenated waste container[3].

Facility-Level Destruction Pathway

Once the waste leaves the laboratory, it follows a strict logistical pathway to ensure complete molecular destruction.

WasteDisposal Start 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid Waste Generation State Determine Waste State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid ContainerSolid Seal in HDPE/Glass Container (Self-Validation: Check seal integrity) Solid->ContainerSolid ContainerLiquid Collect in Halogenated Liquid Waste Carboy (Self-Validation: Verify no oxidizers) Liquid->ContainerLiquid Labeling Label: 'Hazardous Waste - Halogenated Organic' Include CAS: 1346575-53-8 ContainerSolid->Labeling ContainerLiquid->Labeling EHS Transfer to EHS / Licensed Disposal Facility Labeling->EHS Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubber (HBr/NOx) EHS->Incineration

Caption: Workflow for classification, containment, and incineration of halogenated indole waste streams.

Final Destruction Validation: The licensed contractor routes the waste to a rotary kiln incinerator. The facility validates the destruction by continuously monitoring the pH of the scrubber effluent. A stable, neutral pH confirms the complete capture and neutralization of the hydrobromic acid (HBr) and nitrogen oxides (NOx) generated during the combustion of the indole[3].

References

  • Matrix Scientific. "148416-38-0 Cas No. | 6 | Matrix Scientific: 6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid".
  • ChemicalBook. "6-bromo-1-isopropyl-1H-indole-4-carboxylic acid".
  • ChemicalBook. "1346575-53-8 CAS Manufactory".
  • AK Scientific, Inc. "Safety Data Sheet: 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid".
  • TCI Chemicals. "Safety Data Sheet: Indole-3-carboxylic Acid".
  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32".

Sources

Personal protective equipment for handling 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

As a privileged scaffold in modern drug discovery, 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (CAS: 1346575-53-8) offers immense synthetic utility. The C6-bromine atom serves as a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C4-carboxylic acid enables rapid amide bond formation. However, the exact structural modifications that make this molecule synthetically valuable also dictate its unique toxicological and physical handling profile.

To build a culture of uncompromising laboratory safety, this guide moves beyond standard Safety Data Sheet (SDS) boilerplate. We detail the causality behind the hazards and provide a self-validating operational workflow to ensure absolute safety and logistical efficiency.

Hazard Assessment & Mechanistic Causality

Understanding the relationship between molecular structure and biological interaction is the foundation of effective chemical safety. Based on toxicological data for highly analogous halogenated indole-carboxylic acids[1][2], this compound presents specific acute hazards:

  • Ocular and Mucosal Irritation (H319, H335): The C4-carboxylic acid moiety is a weak acid (pKa ~4.0–4.5). When fine airborne dust contacts the aqueous environment of the conjunctiva or the respiratory tract, it acts as a proton donor. This causes rapid, localized pH depression on the mucosal membranes, resulting in acute irritation[2].

  • Enhanced Dermal Penetration (H315): Unsubstituted indoles have moderate skin permeability. However, the addition of the N1-isopropyl (1-methylethyl) group and the C6-bromine atom significantly increases the molecule's lipophilicity (LogP). Highly lipophilic halogenated compounds partition into and permeate the lipid bilayers of the stratum corneum much more rapidly, exacerbating dermal toxicity and systemic absorption risks[3][4].

Personal Protective Equipment (PPE) Matrix

To mitigate these structure-specific risks, the following PPE must be utilized. Each recommendation is paired with its mechanistic rationale to ensure operators understand why the equipment is necessary.

Protection CategoryRecommended EquipmentMechanistic Rationale & Causality
Ocular (Eyes) Snug-fitting safety goggles (EN 166 / ANSI Z87.1)Prevents ingress of aerosolized acidic dust, mitigating localized pH drops and serious eye damage (H319). Safety glasses with side shields are insufficient for fine powders.
Dermal (Skin) Nitrile gloves (≥0.11 mm thickness, EN 374)Nitrile provides a superior barrier against lipophilic organic solids compared to latex. The halogenated nature of the compound accelerates permeation through thinner or inferior elastomers.
Respiratory Fume hood (Face velocity: 80–120 fpm)Crystalline powders possess low cohesive forces and are easily aerosolized by ambient lab drafts. Containment prevents inhalation and subsequent respiratory tract irritation (H335).
Body Flame-retardant lab coat & closed-toe shoesProtects against static discharge ignition, which is critical when handling the powder in proximity to flammable reaction solvents (e.g., THF, DMF).

Operational Workflow: A Self-Validating System

Standard operating procedures often fail because they lack built-in verification steps. The following protocol utilizes a "self-validating" approach, where the success of each step is visually or physically confirmed before proceeding.

Step 1: Environmental Verification

  • Action: Turn on the fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (fpm).

  • Validation: Tape a small Kimwipe strip to the bottom of the sash. If the strip is pulled steadily inward, negative pressure is confirmed. Do not proceed if the strip flutters outward.

Step 2: Weighing and Static Mitigation

  • Action: Tare the analytical balance inside the fume hood. Weigh the powder using an anti-static U-shaped metal spatula.

  • Validation: Observe the powder's behavior on the weighing paper/boat. If the powder clings aggressively to the spatula or repels itself (flying off the paper), triboelectric static is present. Correction: Use a zero-stat anti-static gun on the weighing area to neutralize the charge, preventing the generation of a respirable aerosol cloud.

Step 3: Transfer and Reaction Setup

  • Action: Transfer the solid into the reaction vessel (e.g., round-bottom flask) using a wide-bore powder funnel.

  • Validation: Inspect the neck of the funnel. If residual white powder is visible, do not tap the funnel (which creates dust). Instead, rinse the funnel directly into the flask using your predetermined reaction solvent (e.g., DCM or DMF). This ensures 100% quantitative transfer and eliminates ambient dust exposure.

Step 4: Quenching and Workup

  • Action: Post-reaction, quench the mixture using a mild aqueous base (e.g., saturated NaHCO3) to neutralize unreacted carboxylic acid residues.

  • Validation: Monitor the aqueous phase with pH paper. The quench is only validated as complete when the aqueous phase stabilizes at pH 7.5–8.0, ensuring all acidic species are fully deprotonated and partitioned into the aqueous waste.

Workflow Visualization

PPE_Workflow N1 1. Preparation (Fume Hood Verification) N2 2. Weighing (Anti-static Tools) N1->N2 Flow >80 fpm N3 3. Transfer & Reaction (Closed System) N2->N3 Minimize Aerosols N4 4. Quench & Workup (pH Monitoring) N3->N4 Controlled Exotherm N5 5. Waste Segregation (Halogenated Bin) N4->N5 Aqueous/Organic Split

Fig 1. Self-validating operational workflow for handling halogenated indole carboxylic acids.

Spill & Disposal Plan

In the event of an accidental release, standard sweeping protocols are dangerous. Follow this targeted remediation plan:

Solid Spill Cleanup:

  • Do NOT dry sweep. Causality: Mechanical sweeping imparts kinetic energy to the fine powder, overcoming gravitational settling and creating a highly concentrated, respirable aerosol cloud.

  • Dampen and Absorb: Lightly mist a heavy-duty absorbent pad with a 70% Ethanol/Water mixture. Gently place the damp pad over the spilled powder. The solvent reduces the surface tension, trapping the lipophilic dust within the pad matrix.

  • Wipe and Contain: Wipe inward from the edges of the spill to prevent spreading. Place all contaminated pads into a sealable biohazard or chemical waste bag immediately.

Waste Segregation:

  • Organic Waste: Due to the presence of the C6-bromine atom, all organic solvent waste containing this compound must be segregated into Halogenated Organic Waste carboys[5]. Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions or toxic gas evolution during downstream waste processing.

  • Aqueous Waste: Aqueous washes from the reaction workup should be neutralized to pH 6–8 before being disposed of in the appropriate aqueous waste stream, strictly adhering to local environmental regulations.

References

  • National Center for Biotechnology Information (PubChem). "1-Methyl-1H-Indole-4-Carboxylic Acid - Safety and Hazards." Available at:[Link]

  • Carl Roth. "Safety Data Sheet: 5-Bromoindole." Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.